4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,8,10,12,14,16H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHLBXLHZRCXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29122-74-5 | |
| Record name | H-128/80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde hemifumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1ILP72SEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metoprolol EP Impurity C: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Metoprolol EP Impurity C, a significant process-related impurity and potential degradation product of the widely used beta-blocker, Metoprolol. This document collates critical information on its chemical identity, synthesis, and analytical characterization, presenting it in a structured format to support research, development, and quality control activities.
Chemical Identity and Physicochemical Properties
Metoprolol EP Impurity C is chemically known as 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. It is also recognized by several synonyms, including Metoprolol USP Related Compound C and Bisoprolol EP Impurity L.[1][2] The presence of this aldehydic impurity is carefully monitored during the manufacturing process of Metoprolol to ensure the final drug product's purity, safety, and efficacy.[3]
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde | [1][4] |
| Synonyms | Metoprolol USP Related Compound C, Bisoprolol EP Impurity L | [1][2] |
| CAS Number | 29122-74-5 (free base), 1956321-87-1 (HCl salt) | [1][2][5][6][7] |
| Molecular Formula | C13H19NO3 | [4][6] |
| Molecular Weight | 237.29 g/mol | [4][8] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in Methanol, DMSO | [9] |
Formation and Synthesis
Metoprolol EP Impurity C can arise during the synthesis of Metoprolol or as a degradation product.[2] Its formation is primarily linked to the starting materials and intermediates used in the manufacturing process.
A patented method for the synthesis of Metoprolol EP Impurity C involves a three-step process starting from 4-hydroxybenzaldehyde.[10]
Synthetic Pathway
The synthesis of Metoprolol EP Impurity C, as outlined in patent CN102746169A, is depicted below.[10]
Experimental Protocol for Synthesis (Generalized)
The following is a generalized protocol based on the principles described in the available literature.[10]
Step 1: Synthesis of 4-(2,3-Epoxypropoxy)benzaldehyde (Intermediate II)
-
Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol).
-
Add epichlorohydrin to the reaction mixture.
-
Slowly add a base (e.g., sodium hydroxide) while maintaining the reaction temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product to obtain Intermediate II.
Step 2: Synthesis of Intermediate III
-
React Intermediate II with an excess of isopropylamine.
-
The reaction can be carried out with or without a solvent at a controlled temperature.
-
Monitor the reaction by TLC.
Step 3: Formation of Metoprolol EP Impurity C
-
Upon completion of the reaction in Step 2, remove the excess isopropylamine under reduced pressure.
-
The resulting residue is purified, typically by column chromatography, to yield Metoprolol EP Impurity C.
Analytical Characterization and Control
The identification and quantification of Metoprolol EP Impurity C are crucial for the quality control of Metoprolol. A variety of analytical techniques are employed for its characterization.[2] Commercial suppliers of the reference standard typically provide a comprehensive Certificate of Analysis including data from these methods.[4][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the detection and quantification of Metoprolol EP Impurity C.[2] While specific validated methods are proprietary, a general HPLC protocol can be outlined.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient mode. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV at a suitable wavelength (e.g., 225 nm) |
| Injection Volume | 10-20 µL |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of Metoprolol EP Impurity C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. A Chinese patent reports the following ¹H NMR data for the free base in DMSO-d₆: δ 9.87 (s, 1H), 7.70-7.71 (d, 2H), 6.97-6.98 (d, 2H), 4.22-4.23 (d, 1H), 4.1 (s, 1H), 3.97-3.98 (m, 2H), 2.97-2.98 (m, 1H), 2.83-2.84 (m, 1H), 2.53-2.54 (m, 1H), 2.21 (s, 1H), 1.06-1.07 (dd, 6H).[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The patent reports a mass-to-charge ratio (m/z) of 238 [M+H]⁺ for the protonated molecule.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), aldehyde (-CHO), and ether (C-O-C) groups.
Experimental Workflow for Impurity Profiling
The general workflow for identifying and quantifying Metoprolol EP Impurity C in a drug substance or product is illustrated below.
Pharmacological and Toxicological Profile
As of the current literature review, there is no publicly available data specifically detailing the pharmacological or toxicological properties of Metoprolol EP Impurity C. Impurities in pharmaceutical products are controlled to levels that are considered safe based on qualification thresholds established by regulatory guidelines such as those from the International Council for Harmonisation (ICH). The qualification of an impurity involves assessing the available toxicological data to justify its permitted level in the final drug product. For impurities that are also significant metabolites, their safety is often inferred from the non-clinical and clinical studies of the drug substance itself. However, for process impurities that are not metabolites, separate toxicological studies may be required if they are present above the qualification threshold.
Conclusion
Metoprolol EP Impurity C is a critical quality attribute in the manufacturing of Metoprolol. A thorough understanding of its chemical properties, formation pathways, and analytical methods for its control is essential for ensuring the quality and safety of the final pharmaceutical product. This guide provides a foundational resource for professionals involved in the research, development, and quality assurance of Metoprolol. The use of qualified reference standards and validated analytical methods is paramount for the accurate monitoring and control of this impurity.
References
- 1. analysis.rs [analysis.rs]
- 2. agilent.com [agilent.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Metoprolol EP Impurity C | 29122-74-5 [chemicea.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Metoprolol EP Impurity C | 1956321-87-1 | SynZeal [synzeal.com]
- 9. allmpus.com [allmpus.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. CN102746169A - Synthesis of metoprolol impurity C - Google Patents [patents.google.com]
Unraveling the Structure of Bisoprolol EP Impurity L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Bisoprolol EP Impurity L, a known degradation and process-related impurity of the widely used beta-blocker, Bisoprolol. This document details the formation pathways, experimental protocols for identification, and spectroscopic data interpretation essential for the characterization of this impurity.
Introduction to Bisoprolol and Its Impurities
Bisoprolol is a selective β1 adrenergic receptor antagonist used in the treatment of cardiovascular diseases such as hypertension, coronary artery disease, and heart failure. As with any active pharmaceutical ingredient (API), the purity profile of Bisoprolol is critical to its safety and efficacy. Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over impurities. Bisoprolol EP Impurity L is one such impurity that requires careful monitoring and characterization.
Chemical Identity of Bisoprolol EP Impurity L
Bisoprolol EP Impurity L is chemically identified as 4-[((2RS)-2-Hydroxy-3-(isopropylamino)-propyl)oxy]benzaldehyde.[1][2][3] Its formation is associated with both the synthesis process and degradation of the Bisoprolol drug substance.
Table 1: Chemical and Physical Properties of Bisoprolol EP Impurity L
| Property | Value | Reference |
| Chemical Name | 4-[((2RS)-2-Hydroxy-3-(isopropylamino)-propyl)oxy]benzaldehyde | [3] |
| Synonyms | Bisoprolol Benzaldehyde Impurity; Metoprolol Related Compound C (USP) | [1][2] |
| CAS Number | 29122-74-5 | [1] |
| Molecular Formula | C13H19NO3 | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
Formation Pathways of Impurity L
Bisoprolol EP Impurity L has been identified as a degradation product under various stress conditions. Understanding its formation is crucial for developing robust manufacturing processes and stable formulations.
Degradation Pathways
Forced degradation studies have shown that Impurity L can be formed under the following conditions:
-
Acid and Alkaline Hydrolysis: Treatment of Bisoprolol with acidic or basic solutions can lead to the formation of Impurity L.
-
Oxidative Degradation: Exposure to oxidative agents can trigger the degradation of Bisoprolol to yield Impurity L.
-
Thermal Degradation: Elevated temperatures can induce the formation of this impurity.
-
Photodegradation: Exposure to light can also result in the generation of Impurity L.
The formation of the benzaldehyde functional group in Impurity L suggests an oxidative cleavage of the ether linkage in a precursor or a side reaction during synthesis involving a related starting material.
Experimental Protocols for Identification and Elucidation
The structural elucidation of Bisoprolol EP Impurity L involves a combination of chromatographic separation and spectroscopic analysis.
Chromatographic Separation
A stability-indicating HPLC method is essential to separate Impurity L from Bisoprolol and other related substances.
Table 2: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Column Temperature | 30 °C |
Forced Degradation Studies Protocol
The following protocols are based on typical ICH guidelines for forced degradation studies.
-
Acid Hydrolysis: A solution of Bisoprolol in 0.1 M HCl is heated at 80°C for 2 hours.
-
Alkaline Hydrolysis: A solution of Bisoprolol in 0.1 M NaOH is kept at room temperature for 1 hour.
-
Oxidative Degradation: A solution of Bisoprolol is treated with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light for an extended period.
Spectroscopic Data and Interpretation
The definitive structure of Bisoprolol EP Impurity L is confirmed through the analysis of its spectroscopic data. While raw data from commercial reference standards is proprietary, the following represents the expected data and its interpretation based on the known structure.
Mass Spectrometry (MS)
-
Expected Molecular Ion: [M+H]⁺ = 238.1443 (for C13H20NO3⁺)
-
Fragmentation Analysis: The MS/MS spectrum is expected to show characteristic fragments. Key fragmentations would include the loss of the isopropylamino group and cleavages around the ether linkage and the propanol side chain. This fragmentation pattern helps to confirm the connectivity of the molecule.
Table 3: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 238.14 | [M+H]⁺ |
| 179.09 | [M+H - C3H8N]⁺ |
| 121.03 | [C7H5O2]⁺ (p-hydroxybenzaldehyde fragment) |
| 100.11 | [C5H14NO]⁺ (isopropylaminopropanol side chain) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.88 | s | 1H | -CHO |
| 7.83 | d | 2H | Ar-H (ortho to -CHO) |
| 7.03 | d | 2H | Ar-H (ortho to -O-) |
| 4.15 | m | 1H | -CH(OH)- |
| 4.08 | dd | 2H | -OCH₂-Ar |
| 2.90 | m | 1H | -CH(CH₃)₂ |
| 2.80 | m | 2H | -CH₂-NH- |
| 1.10 | d | 6H | -CH(CH₃)₂ |
The presence of a singlet at ~9.88 ppm is a clear indicator of the aldehyde proton. The two doublets in the aromatic region confirm the para-substituted benzene ring. The signals in the aliphatic region are consistent with the 2-hydroxy-3-(isopropylamino)propyl side chain.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
Table 5: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 | O-H stretch (alcohol) |
| 2950-2970 | C-H stretch (aliphatic) |
| 2720, 2820 | C-H stretch (aldehyde) |
| 1680-1700 | C=O stretch (aldehyde) |
| 1600, 1510 | C=C stretch (aromatic) |
| 1250 | C-O stretch (aryl ether) |
The characteristic C=O stretching vibration of the aldehyde at ~1685 cm⁻¹ is a key diagnostic peak.
Conclusion
The structure of Bisoprolol EP Impurity L, 4-[((2RS)-2-Hydroxy-3-(isopropylamino)-propyl)oxy]benzaldehyde, is well-established through its formation in forced degradation studies and its comprehensive characterization by modern analytical techniques. A thorough understanding of its formation pathways and the application of robust analytical methods are paramount for ensuring the quality, safety, and efficacy of Bisoprolol drug products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively identify, characterize, and control this critical impurity.
References
An In-Depth Technical Guide to 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde (CAS 29122-74-5)
It has come to my attention that there is a significant discrepancy in publicly available data regarding the chemical identity of CAS number 29122-74-5. Initial searches suggested a possible link to the AMPA receptor antagonist Talampanel. However, a more thorough verification has definitively shown that CAS 29122-74-5 is correctly assigned to 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde , a known impurity of the beta-blockers Metoprolol and Bisoprolol. The correct CAS number for Talampanel is 161832-65-1.
Therefore, this technical guide will focus on the correct chemical entity, this compound.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides comprehensive information on the chemical properties, synthesis, analytical methodologies, and significance of the pharmaceutical impurity this compound.
Chemical Identity and Properties
This compound is an organic compound that is primarily of interest as a process-related impurity and potential degradation product in the synthesis of the widely used beta-blocker medications, Metoprolol and Bisoprolol. Its presence and concentration are critical quality attributes that must be monitored and controlled in the manufacturing of these active pharmaceutical ingredients (APIs) and their finished drug products.
Synonyms:
-
Metoprolol USP Related Compound C[1]
-
p-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde[5]
-
H 128/80[5]
-
4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde[1][2][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 29122-74-5 | [1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C13H19NO3 | [4][5][6][9] |
| Molecular Weight | 237.29 g/mol | [3][4][5][6][9] |
| IUPAC Name | 4-[2-hydroxy-3-(isopropylamino)propoxy]benzaldehyde | |
| Physical Form | White to Yellow Solid | |
| InChI Key | BGHLBXLHZRCXRY-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)NCC(O)COc1ccc(C=O)cc1 | [5] |
Formation and Synthesis
This compound is not synthesized as a therapeutic agent but rather arises as an impurity during the manufacturing of Metoprolol and Bisoprolol. Its formation is typically a result of side reactions or the use of starting materials containing the benzaldehyde functional group.
The generalized synthetic pathway for beta-blockers like Metoprolol often involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine (isopropylamine in the case of Metoprolol and Bisoprolol). The this compound impurity can be introduced if the phenolic starting material contains a formyl (-CHO) group at the para position.
Below is a conceptual diagram illustrating a potential formation pathway for this impurity in the synthesis of a beta-blocker.
Caption: Formation of the benzaldehyde impurity from a substituted starting material.
Analytical Methodologies and Experimental Protocols
The detection and quantification of this compound in Metoprolol or Bisoprolol drug substances and products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
General HPLC Protocol for Impurity Profiling
While specific parameters may vary based on the pharmacopeial monograph or internal validated method, a general experimental protocol for the analysis of this impurity would involve the following steps:
-
Standard and Sample Preparation:
-
A reference standard of this compound is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution of known concentration.
-
The drug substance (Metoprolol or Bisoprolol) is accurately weighed and dissolved in the same diluent to create the sample solution.
-
-
Chromatographic System:
-
A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column is typically employed.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
-
Detection Wavelength: The UV detector is set to a wavelength where both the API and the impurity have significant absorbance.
-
Injection Volume: A fixed volume (e.g., 10-20 µL) is injected onto the column.
-
-
Data Analysis:
-
The chromatograms of the standard and sample solutions are recorded.
-
The retention time of the peak corresponding to this compound in the sample chromatogram is compared to that of the reference standard for identification.
-
The peak area of the impurity in the sample chromatogram is used to calculate its concentration, often as a percentage relative to the API concentration, using the principle of external standardization.
-
The workflow for such an analysis is depicted in the diagram below.
Caption: A typical workflow for the HPLC analysis of pharmaceutical impurities.
Significance in Drug Development
The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing, as mandated by regulatory agencies such as the FDA and EMA. Impurities can potentially impact the safety and efficacy of the final drug product. Therefore, this compound, as a known impurity of Metoprolol and Bisoprolol, must be monitored and controlled within specified limits as per the guidelines of the International Conference on Harmonisation (ICH).
The presence of this impurity above the qualification threshold would necessitate toxicological studies to assess its safety profile. Manufacturers of Metoprolol and Bisoprolol are required to have robust analytical methods to ensure that the levels of this and other impurities are consistently below the established limits in each batch of the drug substance.
Conclusion
While not a therapeutically active molecule itself, this compound (CAS 29122-74-5) is a critical compound for quality control in the pharmaceutical industry. Its identity as an impurity in Metoprolol and Bisoprolol underscores the importance of rigorous analytical chemistry in ensuring the safety and quality of medications. This guide has provided a foundational overview of its chemical properties, formation, and the analytical strategies used for its control, which are essential knowledge for professionals in drug development and manufacturing.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. CAS 29122-74-5 Metoprolol EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. scbt.com [scbt.com]
- 4. Bisoprolol EP Impurity L | 29122-74-5 | SynZeal [synzeal.com]
- 5. This compound [cymitquimica.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound [lgcstandards.com]
- 8. 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde | C13H19NO3 | CID 13621729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. CAS 29122-74-5: Benzaldehyde,4-[2-hydroxy-3-[(1-methylethy… [cymitquimica.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide on 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde is a molecule of interest in medicinal and pharmaceutical chemistry. Its core structure features a benzaldehyde moiety linked to a propanolamine chain, a common pharmacophore in beta-adrenergic receptor antagonists.
Table 1: Chemical Identifiers and Properties [1]
| Identifier | Value |
| IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde |
| CAS Number | 29122-74-5 |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Synonyms | p-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde, Metoprolol EP Impurity C, Bisoprolol EP Impurity L |
Synthesis and Methodologies
While a detailed, step-by-step experimental protocol for the synthesis of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde is not extensively documented in publicly accessible literature, a general synthetic approach can be inferred from the synthesis of related aryloxypropanolamine compounds. The synthesis would likely involve the reaction of 4-hydroxybenzaldehyde with an epoxide, such as epichlorohydrin, followed by the ring-opening of the resulting glycidyl ether with isopropylamine.
A logical workflow for such a synthesis is outlined below.
Caption: General synthetic pathway for 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde.
Biological Activity and Pharmacological Context
The pharmacological profile of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde is not well-characterized in the available scientific literature. However, its structural similarity to beta-blockers suggests potential activity at adrenergic receptors. Benzaldehyde derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial and antifungal properties.
As a known impurity of Metoprolol and a metabolite of Bisoprolol, its primary relevance in drug development is in the context of purity analysis and metabolite identification for these widely used cardiovascular drugs.[1] The presence and quantity of this compound would be a critical quality attribute in the manufacturing of Metoprolol.
Analytical Methodologies
The identification and quantification of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde in pharmaceutical preparations are crucial for quality control. While specific, detailed analytical protocols are proprietary to pharmaceutical manufacturers, standard analytical techniques for such an analyte would include:
-
High-Performance Liquid Chromatography (HPLC): This would be the primary method for separation and quantification, likely using a reversed-phase column with UV detection.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this would be used for definitive identification based on its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used for the structural elucidation of the pure compound, confirming the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Data Summary
Comprehensive quantitative data for the biological activity or physicochemical properties of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde are not available in the public domain. Research and drug development professionals are advised to consult commercial suppliers of reference standards for any available data sheets or to perform in-house characterization.
Conclusion
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde is a chemically interesting molecule primarily due to its role as a significant impurity and metabolite of major pharmaceutical drugs. While this guide provides a foundational overview of its chemical nature and likely synthetic and analytical approaches, there is a clear lack of in-depth, publicly available experimental data. Further research would be necessary to fully characterize its pharmacological and toxicological profiles. Professionals in drug development should focus on highly sensitive analytical methods for its detection and control in relevant pharmaceutical products.
References
An In-depth Technical Guide to the Synthesis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, a known impurity of the beta-blockers metoprolol and bisoprolol. The synthesis is a two-step process commencing with the reaction of 4-hydroxybenzaldehyde and epichlorohydrin to yield the intermediate, 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate subsequently undergoes an epoxide ring-opening reaction with isopropylamine to produce the target molecule. This document details the experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the synthetic pathway.
Introduction
This compound is a significant compound in pharmaceutical analysis, recognized as Metoprolol Impurity C and Bisoprolol Impurity L. Its synthesis is crucial for the preparation of analytical standards to ensure the quality and purity of metoprolol and bisoprolol drug substances. The synthetic route described herein is an efficient method for obtaining this compound for research and development purposes.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step is a Williamson ether synthesis, followed by a nucleophilic epoxide ring-opening.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde
This step involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin in the presence of a base.
Materials:
-
4-Hydroxybenzaldehyde
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (0.04 mol) in absolute ethanol.
-
Add sodium hydroxide (0.0625 mol) to the solution and stir at room temperature for 2 hours until the solid has largely dissolved.
-
Cool the reaction mixture in an ice bath.
-
Add epichlorohydrin (0.048 mol) to the cooled mixture.
-
Heat the reaction mixture to 50°C and maintain this temperature for 24 hours, with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers and wash twice with a saturated solution of sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-(oxiran-2-ylmethoxy)benzaldehyde as a yellow oily liquid.
Step 2: Synthesis of this compound
This step involves the ring-opening of the epoxide intermediate with isopropylamine.
Materials:
-
4-(Oxiran-2-ylmethoxy)benzaldehyde
-
Isopropylamine
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 4-(oxiran-2-ylmethoxy)benzaldehyde (0.036 mol) with isopropylamine (0.72 mol).
-
Stir the mixture at a constant temperature of 38°C for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, evaporate the excess isopropylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1N hydrochloric acid.
-
The aqueous layer is then basified with a sodium hydroxide solution.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product. The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Summary of Reactants and Reaction Conditions
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Base/Reagent | Solvent | Temperature | Time (h) |
| 1 | 4-Hydroxybenzaldehyde | 1.0 | Epichlorohydrin | 1.2 | Sodium Hydroxide | Absolute Ethanol | 50°C | 24 |
| 2 | 4-(Oxiran-2-ylmethoxy)benzaldehyde | 1.0 | Isopropylamine | 20.0 | - | None | 38°C | 24 |
Table 2: Physical and Analytical Data of Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Analytical Data (MS, m/z) |
| 4-(Oxiran-2-ylmethoxy)benzaldehyde | C₁₀H₁₀O₃ | 178.18 | Yellow oily liquid | 89.1 | [M+1]⁺: 179 |
| This compound | C₁₃H₁₉NO₃ | 237.29 | White solid | 68.3 | [M+1]⁺: 238 |
Table 3: ¹H NMR Data for this compound (in DMSO-d₆)
Note: The following proton NMR data is based on the information provided in the referenced patent. Specific peak assignments to the molecular structure are not provided.
| Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 9.87 | s | 1H |
| 7.70-7.71 | d | 2H |
| 6.97-6.98 | d | 2H |
| 4.22-4.23 | d | 1H |
| 4.1 | s | 1H |
| 3.97-3.98 | m | 2H |
| 2.97-2.98 | m | 1H |
| 2.83-2.84 | m | 1H |
| 2.53-2.54 | m | 1H |
| 2.21 | s | 1H |
| 1.06-1.07 | dd | 6H |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The two-step synthesis of this compound presented in this guide is a reliable method for producing this important pharmaceutical impurity standard. The protocols provided, along with the quantitative and analytical data, offer a solid foundation for researchers and professionals in the field of drug development and quality control. Further optimization of purification techniques may be employed to achieve higher purity if required for specific applications.
Alkanolamine Derivatives in Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of alkanolamine derivatives in pharmaceutical research. Alkanolamines, characterized by the presence of both hydroxyl and amino functional groups, serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Their unique physicochemical properties have been leveraged to create drugs targeting a range of conditions, from cardiovascular diseases to cancer and neurological disorders. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on key therapeutic areas.
Therapeutic Applications of Alkanolamine Derivatives
Alkanolamine derivatives have made a significant impact on modern medicine, most notably in the development of beta-adrenergic receptor antagonists (beta-blockers). However, their therapeutic potential extends far beyond this class of drugs.
Beta-Adrenergic Blocking Agents
The aryloxypropanolamine scaffold is a hallmark of many beta-blockers.[2] These drugs are crucial in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[3] They function by competitively inhibiting the binding of catecholamines, like norepinephrine and epinephrine, to beta-adrenergic receptors in the heart and other tissues.[4] This blockade results in a reduction in heart rate, blood pressure, and cardiac contractility.
Key examples of alkanolamine-based beta-blockers include:
-
Propranolol: A non-selective beta-blocker, it was one of the first highly successful drugs in this class.
-
Atenolol: A selective β1-adrenergic receptor antagonist, offering more targeted cardiac effects with fewer side effects related to β2 receptor blockade.
-
Practolol: Another β1-selective antagonist, though its use has been limited due to toxicity.[5]
The selectivity of these agents for β1 versus β2 receptors is a critical aspect of their clinical utility, with β1-selective agents generally being preferred for treating cardiac conditions to avoid bronchoconstriction associated with β2 blockade.
Anticancer Agents
Emerging research has highlighted the potential of alkanolamine derivatives as anticancer agents. Propranolol, for instance, has been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis and cell cycle arrest. Some studies suggest that these effects may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/PI3K/Akt pathway.[6][7]
Neuropharmacological Agents
Alkanolamine derivatives are also being investigated for their effects on the central nervous system. A notable application is in the development of norepinephrine reuptake inhibitors (NRIs). By blocking the norepinephrine transporter (NET), these compounds increase the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating mood, attention, and arousal. This mechanism of action is the basis for their use in treating conditions like depression and attention-deficit/hyperactivity disorder (ADHD).
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for representative alkanolamine derivatives across different therapeutic areas.
Table 1: Beta-Adrenergic Receptor Binding Affinity of Selected Alkanolamine Derivatives
| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity (β₁/β₂) | Reference |
| Propranolol | β₁ | 1.1 | ~1 | [8] |
| β₂ | 0.8 | [8] | ||
| Atenolol | β₁ | 240 | ~40 | [9] |
| β₂ | >10,000 | [9] | ||
| Metoprolol | β₁ | 140 | ~40 | [9] |
| β₂ | >10,000 | [9] | ||
| Practolol | β₁ | 400 | High | [1] |
| β₂ | - |
Table 2: Cytotoxicity of Propranolol Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SW620 | Colorectal Cancer | 119.5 | [3] |
| Colo205 | Colorectal Cancer | 86.38 | [3] |
| HT29 | Colorectal Cancer | 69.1 | [3] |
| U266 | Multiple Myeloma | 100 (48h) | [3] |
| 8505C | Thyroid Cancer | 200 | [3] |
| K1 | Thyroid Cancer | 280 | [3] |
| MCF-7 | Breast Cancer | 30,000 (as 30 mg/ml) |
Table 3: Norepinephrine Reuptake Inhibition by Alkanolamine Derivatives
| Compound | Assay | IC₅₀ (nM) | Reference |
| Atomoxetine | hNET Inhibition | <10 | |
| Reboxetine | hNET Inhibition | - | |
| Nisoxetine | hNET Inhibition | 1 (for high signal) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key alkanolamine derivatives and the execution of relevant biological assays.
Synthesis of Alkanolamine Derivatives
This two-step synthesis involves the formation of an epoxide intermediate followed by a ring-opening reaction.
Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane
-
To a solution of 1-naphthol in a suitable solvent (e.g., ethanol/water), add a base such as potassium hydroxide (KOH) and stir for 30 minutes.
-
Add epichlorohydrin to the reaction mixture and heat under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by column chromatography.
Step 2: Synthesis of Propranolol
-
Dissolve the purified 1-(naphthalen-1-yloxy)-2,3-epoxypropane in a suitable solvent (e.g., ethanol).
-
Add isopropylamine to the solution and heat under reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure propranolol.
The synthesis of atenolol also proceeds through an epoxide intermediate.
Step 1: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide
-
Dissolve 2-(4-hydroxyphenyl)acetamide in a suitable solvent.
-
Add a base (e.g., sodium hydroxide) and epichlorohydrin to the solution.
-
Stir the reaction mixture at an elevated temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture to isolate the crude epoxide.
Step 2: Synthesis of Atenolol
-
React the epoxide intermediate with isopropylamine in a suitable solvent.
-
Heat the reaction mixture to facilitate the ring-opening reaction.
-
After the reaction is complete, cool the mixture and isolate the crude atenolol.
-
Purify the product by recrystallization.
The synthesis of practolol involves the reaction of paracetamol (p-acetamidophenol) with an epoxide-forming reagent, followed by reaction with isopropylamine.
-
Deprotonate p-acetamidophenol with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide.
-
React the phenoxide with epichlorohydrin to form the epoxide intermediate, 3-(p-acetamidophenoxy)-1,2-epoxypropane.[1]
-
Purify the epoxide intermediate.
-
React the purified epoxide with isopropylamine to yield practolol.[1][5]
-
Purify the final product by recrystallization.
Biological Evaluation Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test alkanolamine derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add the MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into cells expressing the norepinephrine transporter.
-
Cell Culture: Use a cell line that stably expresses the human norepinephrine transporter (hNET).
-
Assay Preparation: On the day of the assay, wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test alkanolamine derivative or a known NET inhibitor (e.g., desipramine) for a short period.
-
Substrate Addition: Add a solution containing a fixed concentration of a radiolabeled or fluorescent norepinephrine substrate to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and quantify the amount of substrate taken up. For radiolabeled substrates, use a scintillation counter. For fluorescent substrates, use a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of norepinephrine uptake for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by alkanolamine derivatives is crucial for rational drug design and development.
Beta-Adrenergic Signaling Pathway
Beta-blockers exert their effects by antagonizing the beta-adrenergic signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) signaling cascade.
Anticancer Signaling Pathways
While the exact mechanisms are still under investigation, some alkanolamine derivatives have been shown to interfere with signaling pathways critical for cancer cell growth and survival. One such proposed pathway involves the inhibition of the Epidermal Growth Factor Receptor (EGFR).
Norepinephrine Reuptake Inhibition Mechanism
Norepinephrine reuptake inhibitors increase the levels of norepinephrine in the synaptic cleft by blocking its reabsorption into the presynaptic neuron.
Structure-Activity Relationships (SAR)
The biological activity of alkanolamine derivatives is highly dependent on their chemical structure. Systematic modifications to the core scaffold have led to the optimization of potency, selectivity, and pharmacokinetic properties.
SAR of Aryloxypropanolamine Beta-Blockers
Key structural features that influence the activity of aryloxypropanolamine beta-blockers include:
-
The Aryloxy Group: The nature and substitution pattern of the aromatic ring significantly impact receptor affinity and selectivity.
-
The Propanolamine Side Chain: The hydroxyl group on the second carbon is essential for activity. The configuration of this chiral center is also critical, with the (S)-enantiomer generally being more active.
-
The Amino Group: The substituent on the nitrogen atom influences receptor selectivity. Bulky substituents, such as isopropyl or tert-butyl groups, are often found in beta-blockers.
Conclusion
Alkanolamine derivatives represent a cornerstone of modern medicinal chemistry. Their structural versatility has enabled the development of a diverse range of drugs with significant therapeutic impact. From the well-established beta-blockers to the promising new anticancer and neuropharmacological agents, the alkanolamine scaffold continues to be a rich source of innovation in pharmaceutical research. A thorough understanding of their synthesis, quantitative biological activity, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for the continued development of novel and improved therapies based on this important class of compounds.
References
- 1. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Practolol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Role of Alkaloids and Alkaloid Derivatives in Cancer Management [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of Metoprolol and its related compounds. Metoprolol, a widely prescribed beta-blocker, can contain various impurities and degradation products that may arise during its synthesis, formulation, and storage.[1][2] The presence of these related compounds, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical development and quality control. This document outlines the common related compounds of Metoprolol, detailed experimental protocols for their analysis, and a summary of quantitative data to aid in their characterization.
Introduction to Metoprolol and its Related Compounds
Metoprolol is a cardioselective β₁-adrenergic receptor blocker used in the treatment of hypertension, angina, and heart failure.[1] Its chemical name is 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol.[3] The synthesis and storage of Metoprolol can lead to the formation of various related compounds, which are broadly classified as process-related impurities, synthetic intermediates, and degradation products.[1][2] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for many of these impurities.
The common types of Metoprolol related compounds include:
-
Process-related impurities: These are substances that are formed during the manufacturing process and are not the desired active pharmaceutical ingredient (API).
-
Synthetic intermediates: These are molecules that are precursors in the synthesis of Metoprolol.
-
Degradation products: These are formed when the drug substance or drug product is exposed to stress conditions such as acid, base, oxidation, heat, or light.[1][2]
-
Stereoisomeric variants, oxidized derivatives, and dimeric forms. [1]
A thorough understanding and characterization of these compounds are essential for ensuring the quality, safety, and efficacy of Metoprolol-containing pharmaceuticals.
Structures and Identification of Metoprolol Related Compounds
A comprehensive list of known Metoprolol related compounds is presented in Table 1, along with their structures, CAS numbers, and molecular formulas. This table serves as a quick reference for the identification of potential impurities.
Table 1: Metoprolol and its Related Compounds
| Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Metoprolol | 51384-51-1 | C₁₅H₂₅NO₃ | 267.36 | |
| Metoprolol Impurity A / USP Related Compound A | 109632-08-8 | C₁₄H₂₃NO₃ | 253.34 | |
| Metoprolol Impurity B / USP Related Compound B | 56718-71-9 | C₉H₁₂O₂ | 152.19 | |
| Metoprolol Impurity C / USP Related Compound C | 29122-74-5 (Base) | C₁₃H₁₉NO₃ | 237.29 | |
| Metoprolol Impurity D / USP Related Compound D | 62572-90-1 | C₁₂H₁₈O₄ | 226.27 | |
| Metoprolol Impurity F | 7695-63-8 | C₁₂H₁₉NO₂ | 209.28 | |
| Metoprolol Impurity G | 501-94-0 | C₈H₁₀O₂ | 138.16 | |
| Metoprolol Impurity J | 163685-37-8 | C₁₈H₃₁NO₅ | 341.44 | |
| Metoprolol Impurity M | 343785-33-1 (Freebase) | C₉H₂₂N₂O | 174.28 | |
| Metoprolol Impurity N | 6452-57-9 | C₆H₁₅NO₂ | 133.19 | |
| Metoprolol Impurity O | 154784-36-8 | C₂₇H₄₁NO₆ | 475.62 | |
| N-Nitroso Metoprolol | 138768-62-4 | C₁₅H₂₄N₂O₄ | 296.37 | |
| N-Desisopropyl Metoprolol | 74027-60-4 | C₁₂H₁₉NO₃ | 225.28 | |
| Metoprolol Bis Propanol | 230975-30-1 | C₂₁H₂₈O₅ | 360.44 | |
| Ortho-metoprolol | - | C₁₅H₂₅NO₃ | 267.36 |
Analytical Methodologies for Characterization
A variety of analytical techniques are employed for the separation, identification, and quantification of Metoprolol and its related compounds. High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is the most common method for quantitative analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are also used for definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC)
3.1.1. Reversed-Phase HPLC with UV Detection
This is a widely used method for the routine quality control of Metoprolol and its chromophoric impurities.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase composition is a 32:68 (v/v) mixture of 0.03 M phosphate buffer (pH 3.5) and acetonitrile.[4]
-
Flow Rate: 1.0 - 1.2 mL/min[4]
-
Detection: UV at 222 nm or 280 nm.[4]
-
Column Temperature: 25-30 °C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent to a final concentration of approximately 0.5 mg/mL.
3.1.2. Hydrophilic Interaction Chromatography (HILIC) with Charged Aerosol Detection (CAD)
This method is particularly useful for the analysis of polar and non-chromophoric impurities, such as Metoprolol impurities M and N.[5]
-
Column: HILIC column (e.g., Acclaim™ Trinity™ P2, 3 µm, 3.0 x 100 mm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium formate buffer (e.g., 100 mM, pH 3.2) in a ratio of 85:15 (v/v).[6]
-
Flow Rate: 0.5 mL/min
-
Detection: Charged Aerosol Detector (CAD)
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is instrumental in the identification of unknown impurities and degradation products by providing molecular weight and fragmentation information.
-
Chromatography: Utilize an HPLC or UHPLC system with conditions similar to those described in section 3.1.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or triple quadrupole mass spectrometers are frequently employed.
-
Data Acquisition: Full scan mode for initial identification and product ion scan (MS/MS) mode for structural elucidation. For quantification, Multiple Reaction Monitoring (MRM) can be used.
-
Typical MRM transition for Metoprolol: m/z 268.1 → 116.1[7]
-
Typical MRM transition for α-hydroxymetoprolol: m/z 284.1 → 116.1[7]
-
Typical MRM transition for O-demethylmetoprolol: m/z 254.1 → 116.1[7]
-
Synthesis of Metoprolol Impurity D
The synthesis of reference standards for impurities is crucial for their accurate identification and quantification. The following is a two-step synthesis for Metoprolol EP Impurity D.[8]
Step 1: Synthesis of 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxy propane
-
Dissolve 4-(2-methoxyethyl)phenol and epichlorohydrin in a suitable solvent.
-
Add potassium hydroxide (KOH) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the excess epichlorohydrin under vacuum.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Distill the CH₂Cl₂ to obtain the intermediate as a brown oil.
Step 2: Synthesis of 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Impurity D)
-
React the intermediate from Step 1 with 98% sulfuric acid (H₂SO₄) in an appropriate solvent.
-
Stir the reaction mixture at ambient temperature until completion.
-
Extract the reaction mixture with CH₂Cl₂.
-
Distill the CH₂Cl₂ to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, petroleum ether:ethyl acetate) to yield pure Impurity D.[8]
Quantitative Data
The following tables summarize the available quantitative data for the analysis of Metoprolol and its related compounds. It is important to note that retention times are highly dependent on the specific chromatographic conditions and may vary between different laboratories and systems.
Table 2: HPLC Retention Times of Metoprolol and Related Compounds
| Compound | Retention Time (min) | Chromatographic Conditions | Reference |
| Metoprolol Succinate | 2.233 | Agilent Eclipse XBD-C18 column (150 mm × 4.6 mm, 5 µm); Mobile phase: Acetonitrile:10 mM KH₂PO₄ (pH 2.75) (70:30 v/v); Flow rate: 0.6 mL/min; Detection: UV at 225 nm. | [9] |
| Metoprolol Succinate | 2.57 | Prontosil C18 Column (250mm x 4.60mm, 5 µm); Mobile phase: Acetonitrile:Methanol:Phosphate buffer pH 5 (35:35:30 v/v/v); Flow rate: 1.0 mL/min; Detection: UV-PDA at 225 nm. | [10] |
| Metoprolol Tartrate | 5.3 | C18 column; Mobile phase: Methanol:Water (70:30 v/v); Flow rate: 1.0 mL/min; Detection: UV at 215 nm. | [11] |
| Metoprolol | 28.76 | ACE 5 C18 column (250 mm x 4.6 id, 5µ); Gradient elution; Column temperature: 30°C; Flow-rate: 1.0 mL min−1. | [12] |
| Impurity A | 24.59 | ACE 5 C18 column (250 mm x 4.6 id, 5µ); Gradient elution; Column temperature: 30°C; Flow-rate: 1.0 mL min−1. | [12] |
| Impurity B | 29.06 | ACE 5 C18 column (250 mm x 4.6 id, 5µ); Gradient elution; Column temperature: 30°C; Flow-rate: 1.0 mL min−1. | [12] |
| Impurity C | 15.98 | ACE 5 C18 column (250 mm x 4.6 id, 5µ); Gradient elution; Column temperature: 30°C; Flow-rate: 1.0 mL min−1. | [12] |
| Impurity D | 39.58 | ACE 5 C18 column (250 mm x 4.6 id, 5µ); Gradient elution; Column temperature: 30°C; Flow-rate: 1.0 mL min−1. | [12] |
Table 3: Mass Spectrometric Data for Metoprolol and its Degradation Products
| Compound | m/z [M+H]⁺ | Key Fragment Ions | Reference |
| Metoprolol | 268.1 | 116.1 | [7] |
| α-hydroxymetoprolol | 284.1 | 116.1 | [7] |
| O-demethylmetoprolol | 254.1 | 116.1 | [7] |
| Degradation Product (DP2) | 153 | - | [13] |
| Degradation Product (DP14) | 236 | - | [13] |
Visualizations
Experimental Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the characterization of Metoprolol related compounds.
Caption: General workflow for the characterization of Metoprolol related compounds.
Metoprolol Metabolism Pathway
Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The major metabolic pathways are O-demethylation and α-hydroxylation.
Caption: Major metabolic pathways of Metoprolol.
Metoprolol Mechanism of Action Signaling Pathway
Metoprolol exerts its therapeutic effect by blocking β1-adrenergic receptors in cardiac cells, which inhibits the downstream signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA).
Caption: Simplified signaling pathway of Metoprolol's mechanism of action.
Conclusion
The comprehensive characterization of Metoprolol related compounds is a critical component of ensuring the quality, safety, and efficacy of this widely used medication. This technical guide has provided an overview of the common impurities, detailed analytical methodologies for their identification and quantification, and a summary of relevant quantitative data. The provided experimental protocols and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Metoprolol and its related compounds. Adherence to these characterization principles is essential for regulatory compliance and the production of high-quality pharmaceutical products.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Metoprolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. veeprho.com [veeprho.com]
- 5. N-Nitroso Metoprolol | Manasa Life Sciences [manasalifesciences.com]
- 6. Metoprolol EP Impurity F Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Metoprolol Impurity B (EP) - GalChimia [catalog.galchimia.com]
- 9. Metoprolol EP Impurity N | 6452-57-9 | SynZeal [synzeal.com]
- 10. Metoprolol EP Impurity N - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. Metoprolol EP Impurity C | 1956321-87-1 | SynZeal [synzeal.com]
- 12. veeprho.com [veeprho.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Bisoprolol Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known impurities of Bisoprolol, a widely used beta-blocker. Understanding the physical and chemical properties of these impurities is critical for the development of robust manufacturing processes, analytical methods, and ensuring the safety and efficacy of the final drug product. This document summarizes available data on the physicochemical characteristics of Bisoprolol impurities, details relevant experimental protocols, and visualizes key relationships and workflows.
Physicochemical Properties of Bisoprolol and Its Impurities
Bisoprolol is a selective β1 adrenergic receptor antagonist. During its synthesis and storage, various related substances, including process-related impurities and degradation products, can arise. The identification and characterization of these impurities are crucial for quality control.
Physical Properties
Quantitative physical data for many Bisoprolol impurities, such as specific melting and boiling points, are not extensively reported in publicly available literature. However, some information has been compiled below. The solubility of many impurities is noted in common organic solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO)[1][2].
| Impurity Name/Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Bisoprolol | 66722-44-9 | C₁₈H₃₁NO₄ | 325.44 | White crystalline powder | 100[3] | 445.0 ± 45.0 (Predicted)[3] | Soluble in ethanol[3] |
| Impurity A (Bisoprolol Related Compound A) | 62572-93-4 | C₁₃H₂₁NO₃ | 239.31 | - | - | - | Soluble in MeOH, DMSO[2] |
| Impurity C | 1797132-90-1 | C₂₅H₃₈N₂O₄ | 430.58 | - | - | - | Soluble in MeOH, DMSO[1] |
| Impurity D | 1225195-71-0 | C₂₆H₄₀N₂O₅ | 460.61 | Pale Yellow to Brown Solid | - | 616.8 ± 55.0 (Predicted)[4] | Soluble in MeOH, DMSO[4] |
| Impurity E | 1217245-60-7 | C₁₈H₂₉NO₃ | 307.43 | - | - | - | - |
| Impurity F | 1798418-82-2 | C₁₈H₃₁NO₄ | 325.44 | - | - | - | - |
| Impurity G | 1215342-36-1 | C₁₉H₃₃NO₅ | 355.47 | - | - | - | - |
| Impurity K | 864544-37-6 | C₁₈H₂₉NO₅ | 339.4 | - | - | - | - |
| Impurity L (Metoprolol EP Impurity C) | 29122-74-5 | C₁₃H₁₉NO₃ | 237.29 | Pale Orange to Brown Solid | >90 (dec.)[5][6] | 402.5 ± 35.0 (Predicted)[5] | Slightly soluble in Chloroform, Methanol[5][6] |
| Impurity M | 177034-57-0 | C₁₂H₁₈O₃ | 210.27 | - | - | - | - |
| Impurity S | 123-08-0 | C₇H₆O₂ | 122.12 | - | - | - | - |
| N-Formyl Bisoprolol | 1447715-45-8 | C₁₉H₃₁NO₅ | 353.45 | - | - | - | - |
| Bisoprolol Dimer | - | C₃₃H₅₃NO₈ | 591.78 | - | - | - | - |
Chemical Properties
The chemical properties, including pKa values, are essential for understanding the behavior of these molecules in different pH environments, which is particularly relevant for developing liquid chromatography methods.
| Impurity Name/Designation | pKa (Predicted) |
| Bisoprolol | 9.57 (Basic)[3] |
| Impurity D | 13.56 ± 0.20[4][7] |
| Impurity L | 13.76 ± 0.20[6] |
Experimental Protocols
The characterization and quantification of Bisoprolol impurities rely on a range of analytical and synthetic chemistry techniques. Below are representative protocols based on methodologies reported in the scientific literature.
Synthesis of Bisoprolol Impurities
The synthesis of Bisoprolol impurities is often necessary to obtain reference standards for analytical method development and validation. Common synthetic routes include epoxide ring-opening, esterification, and dimerization reactions[8][9].
Example Protocol: Synthesis of Bisoprolol Impurity K (2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate) [8]
-
Step 1: Esterification. 4-hydroxybenzoic acid is reacted with 2-isopropoxyethanol in the presence of a suitable acid catalyst to form the corresponding ester intermediate.
-
Step 2: Epoxidation. The phenolic hydroxyl group of the ester intermediate is reacted with epichlorohydrin in the presence of a base to form a glycidyl ether.
-
Step 3: Ring-opening. The epoxide ring of the glycidyl ether is opened by reaction with isopropylamine to yield Bisoprolol Impurity K.
-
Purification. The final product is purified by column chromatography.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is employed for the separation, identification, and quantification of Bisoprolol impurities.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A common analytical technique for separating and quantifying Bisoprolol and its impurities is reverse-phase HPLC with UV detection[10][11][12][13].
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used[11].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typical[12]. For LC-MS compatibility, volatile buffers like ammonium acetate or formic acid are used.
-
Flow Rate: A typical flow rate is 1.0 mL/min[11].
-
Detection: UV detection is commonly performed at wavelengths around 225 nm or 270 nm[11][14].
-
Procedure:
-
Prepare standard solutions of Bisoprolol and any available impurity reference standards in a suitable diluent (e.g., mobile phase).
-
Prepare the sample solution by dissolving the drug substance or product in the diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the impurities by comparing their retention times and peak areas to those of the standards.
-
Spectroscopic Characterization
-
Mass Spectrometry (MS): Used for the determination of molecular weight and structural elucidation through fragmentation analysis. Electrospray ionization (ESI) is a common ionization technique for these compounds[14][15].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure. ¹H and ¹³C NMR are standard techniques for the structural confirmation of synthesized impurities[9][15].
Example Spectral Data for Bisoprolol Impurity K: [8]
-
¹H NMR (400 MHz, CDCl₃): δ 7.98-8.00 (d, 2H), 6.91-6.93 (d, 2H), 4.39-4.41 (t, 2H), 4.05-4.09 (m, 1H), 4.00-4.03 (d, 2H), 3.72-3.75 (t, 2H), 3.62-3.68 (m, 1H), 1.17-1.18 (d, 6H), 1.11-1.13 (d, 6H).
-
Mass Spectrometry (ESI-MS): m/z 339.4 [M]⁺, 340.2 [M+H]⁺.
Formation Pathways and Experimental Workflows
The formation of Bisoprolol impurities can occur during the manufacturing process or as a result of degradation under various stress conditions.
Degradation Pathways
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. These studies typically involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light[14].
The following diagram illustrates the formation of key degradation products of Bisoprolol under different stress conditions as reported in the literature.
Caption: Forced degradation pathways of Bisoprolol.
General Experimental Workflow
The following diagram outlines a typical workflow for the identification, synthesis, and characterization of Bisoprolol impurities.
Caption: General workflow for Bisoprolol impurity management.
Conclusion
This guide provides a consolidated resource on the physical and chemical properties of Bisoprolol impurities for professionals in the pharmaceutical industry. The provided data and protocols are based on currently available scientific literature. A thorough understanding and control of these impurities are paramount for ensuring the quality, safety, and efficacy of Bisoprolol drug products. Further research to fill the existing data gaps, particularly in quantitative physical properties and detailed spectroscopic characterization of all known impurities, is encouraged.
References
- 1. allmpus.com [allmpus.com]
- 2. allmpus.com [allmpus.com]
- 3. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bisoprolol EP Impurity D | 1225195-71-0 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. H 128/80 | 29122-74-5 [amp.chemicalbook.com]
- 7. Bisoprolol EP Impurity D CAS#: 1225195-71-0 [amp.chemicalbook.com]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ijfmr.com [ijfmr.com]
- 13. jchr.org [jchr.org]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, chemical, and biological information for 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. This compound is primarily known as a process impurity and metabolite of the widely used beta-blockers Metoprolol and Bisoprolol.
Chemical and Physical Properties
This compound is an aromatic aldehyde containing a secondary amine and a secondary alcohol functional group. Its chemical structure is closely related to that of aryloxypropanolamine beta-blockers.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 237.29 g/mol | --INVALID-LINK-- |
| CAS Number | 29122-74-5 | --INVALID-LINK-- |
| Appearance | White to Yellow Solid | Sigma-Aldrich |
| IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde | --INVALID-LINK-- |
| Synonyms | Metoprolol EP Impurity C, Bisoprolol EP Impurity L, p-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde | --INVALID-LINK-- |
Safety Data Sheet
A complete, officially compiled Safety Data Sheet (SDS) for this compound is not publicly available. The information below is aggregated from available data for its hydrochloride salt and general knowledge of related aromatic aldehydes.
Hazard Identification (based on Hydrochloride Salt)
The hydrochloride salt of this compound is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral |
| Warning | H302: Harmful if swallowed.[1] |
| Skin irritation |
| Warning | H315: Causes skin irritation. |
| Eye irritation |
| Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) |
| Warning | H335: May cause respiratory irritation. |
Toxicological Data
Specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not available in the public domain. However, data for structurally related compounds can provide an indication of potential toxicity.
| Compound | Test Type | Route | Species | Reported Dose | Source |
| Benzaldehyde | Oral LD50 | Rat | 1300 mg/kg | --INVALID-LINK-- | |
| Benzaldehyde | Oral LD50 | Mouse | 800-2500 mg/kg | --INVALID-LINK-- |
Disclaimer: The toxicological data presented above is for a related compound and should be used for estimation purposes only. A comprehensive toxicological evaluation of this compound has not been identified.
Experimental Protocols
Plausible Synthesis of this compound
The following is a plausible, general experimental protocol for the synthesis of the title compound, based on common methods for the synthesis of aryloxypropanolamines and substituted benzaldehydes.
Methodology:
-
Epoxidation of 4-Hydroxybenzaldehyde:
-
To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as acetone, add a base like potassium carbonate.
-
Add epichlorohydrin dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent to obtain crude 4-(oxiran-2-ylmethoxy)benzaldehyde.
-
-
Ring-opening with Isopropylamine:
-
Dissolve the crude 4-(oxiran-2-ylmethoxy)benzaldehyde in a protic solvent like ethanol.
-
Add an excess of isopropylamine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess amine under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.
-
Competitive Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol outlines a method to determine the binding affinity of the compound for β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express β-adrenergic receptors (e.g., CHO cells stably expressing β1 or β2 receptors).
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Intracellular cAMP Level Measurement in Cardiac Cells
This protocol describes how to measure the effect of the compound on the intracellular levels of cyclic AMP (cAMP) in cardiac cells, a key second messenger in β-adrenergic signaling.
Methodology:
-
Cell Culture: Culture primary cardiac cells (e.g., neonatal rat ventricular myocytes) or a suitable cardiac cell line in appropriate multi-well plates.
-
Pre-treatment: Before stimulation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Treat the cells with varying concentrations of the test compound, either alone (to test for agonist activity) or in the presence of a known β-adrenergic agonist like isoproterenol (to test for antagonist activity).
-
Cell Lysis: After the stimulation period, lyse the cells using a suitable lysis buffer.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Normalize the measured cAMP levels to the total protein concentration in each sample. Plot the normalized cAMP levels against the concentration of the test compound to determine its effect on cAMP production.
Signaling Pathway
As an impurity of Metoprolol and Bisoprolol, this compound is expected to interact with the β1-adrenergic receptor signaling pathway in cardiac myocytes. The parent drugs are competitive antagonists of this receptor.
This diagram illustrates the canonical β1-adrenergic receptor signaling cascade in cardiac cells. Catecholamines like epinephrine and norepinephrine bind to and activate the receptor, leading to a series of intracellular events that culminate in increased heart rate and contractility. As a potential antagonist, this compound would block the receptor, thereby inhibiting this pathway.
References
The Genesis of Impurities in Beta-Blocker Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the origin of impurities in the synthesis of common beta-blockers, including propranolol, atenolol, metoprolol, bisoprolol, and carvedilol. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of these widely used pharmaceuticals. The guide details the formation of process-related impurities, degradation products, and genotoxic impurities, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.
Introduction to Beta-Blockers and the Imperative of Purity
Beta-adrenergic blocking agents, or beta-blockers, are a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors. They are cornerstones in the management of cardiovascular diseases such as hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[1] The therapeutic efficacy and safety of beta-blockers are intrinsically linked to their purity. The presence of impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially lead to adverse effects.[2] Therefore, a thorough understanding of the origin and formation of impurities during the synthesis is paramount for ensuring the quality and safety of the final drug product.
This guide will delve into the common synthetic routes for key beta-blockers and explore the genesis of impurities at each stage.
Common Synthetic Routes and Associated Impurities
The synthesis of most beta-blockers follows a general pattern involving the reaction of a substituted phenol with an epoxide, typically epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.[1] Variations in starting materials, reagents, and reaction conditions can lead to the formation of a range of impurities.
Propranolol
Propranolol is a non-selective beta-blocker. Its synthesis commonly starts from 1-naphthol.
Typical Synthetic Route:
-
Reaction of 1-naphthol with epichlorohydrin in the presence of a base to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
-
Ring-opening of the epoxide with isopropylamine to yield propranolol.[3]
Potential Impurities:
-
Process-Related Impurities: These arise from starting materials, intermediates, and side reactions.
-
Unreacted Starting Materials: 1-naphthol and isopropylamine.
-
Dimer Impurity (Propranolol EP Impurity B): Formed by the reaction of propranolol with the epoxide intermediate.[2]
-
Isomeric Impurities: Arising from alternative ring-opening of the epoxide.
-
-
Degradation Products: Formed during storage or under stress conditions.
-
Hydrolysis Products: Propranolol can undergo hydrolysis under acidic or alkaline conditions.[4]
-
-
Genotoxic Impurities: These are of significant concern due to their potential to cause genetic mutations.
-
N-Nitroso-propranolol: Can form from the secondary amine group of propranolol. This impurity is a potential human carcinogen.[5]
-
Atenolol
Atenolol is a selective β1-blocker. A common synthesis starts with 2-(4-hydroxyphenyl)acetamide.[6]
Typical Synthetic Route:
-
Reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin to form 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.
-
Reaction of the epoxide with isopropylamine to yield atenolol.[7]
Potential Impurities:
-
Process-Related Impurities:
-
Degradation Products:
-
Atenolol Acid: Formed by the hydrolysis of the primary amide.[9]
-
Metoprolol
Metoprolol is another selective β1-blocker. Its synthesis often begins with 4-(2-methoxyethyl)phenol.[10]
Typical Synthetic Route:
-
Reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin.
-
Ring-opening of the resulting epoxide with isopropylamine.[10]
Potential Impurities:
-
Process-Related Impurities:
-
Metoprolol Impurity J: A related substance formed during the synthesis.[11]
-
-
Genotoxic Impurities: The potential for nitrosamine impurities exists due to the secondary amine structure.[12]
Bisoprolol
Bisoprolol is a highly selective β1-blocker.
Potential Impurities:
-
Process-Related Impurities:
-
Degradation Products: Bisoprolol is susceptible to degradation under various stress conditions.
Carvedilol
Carvedilol is a non-selective beta-blocker with additional α1-blocking activity.
Typical Synthetic Route:
-
Condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[4]
Potential Impurities:
-
Process-Related Impurities:
-
Dimer Impurity (Bis-impurity): A major impurity formed when the secondary amine of carvedilol reacts with the epoxide intermediate. The formation can be significant, reaching 10-15% after isolation in some processes.[15]
-
Impurity A: Arises from a side reaction involving a bis-epoxide intermediate.
-
Impurity C (N-benzyl carvedilol): Forms when N-benzyl-2-(2-methoxyphenoxy)ethanamine is used to avoid the dimer impurity, followed by incomplete debenzylation. The European Pharmacopoeia limits this impurity to not more than 0.02% due to its toxicity.
-
Quantitative Data on Beta-Blocker Impurities
The following tables summarize quantitative data on impurities found in beta-blocker synthesis and degradation studies.
Table 1: Process-Related Impurities in Carvedilol Synthesis
| Impurity | Typical Level | Synthesis Stage of Formation | Reference |
| Dimer Impurity (Bis-impurity) | 10-15% (after isolation) | Condensation | |
| Impurity C (N-benzyl carvedilol) | Limit: ≤ 0.02% (EP) | Debenzylation |
Table 2: Degradation of Propranolol under Forced Conditions
| Stress Condition | Degradation (%) | Reference |
| Alkaline Hydrolysis (0.1M NaOH) | Greater than acid hydrolysis | [4] |
| Acid Hydrolysis (0.1M HCl) | Significant degradation | [4] |
Experimental Protocols for Impurity Synthesis
This section provides detailed methodologies for the synthesis of key beta-blocker impurities. These protocols are intended for research and reference purposes.
Synthesis of Carvedilol Impurity A
Materials:
-
Compound 8 (Precursor, synthesis not detailed here)
-
Ethanol
-
10% Palladium on Carbon (Pd/C)
-
50% Hydrazine hydrate
-
Ethyl acetate
-
Water
-
Diisopropylether
Procedure:
-
To a solution of compound 8 (12 g, 0.067 mol) in ethanol (120 mL), add 10% Pd/C (12 g) and 50% hydrazine hydrate (6 g).
-
Heat the mixture to reflux for 6 hours.
-
After completion of the reaction (monitored by a suitable method like TLC), cool the reaction mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under vacuum.
-
Partition the obtained residue between ethyl acetate (3 x 50 mL) and water (50 mL).
-
Combine the organic layers, evaporate under vacuum, and treat the residue with diisopropylether (80 mL) to yield impurity A (3.2 g, 34.3%).
Synthesis of Carvedilol Impurity B (Bis-impurity)
Materials:
-
3-(9H-carbazol-4-yloxy)-2-propanol-1,1-diamine (6)
-
1-(2-chloroethoxy)-2-methoxybenzene
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 3-(9H-carbazol-4-yloxy)-2-propanol-1,1-diamine (6) (20g, 0.040 mol) and 1-(2-chloroethoxy)-2-methoxybenzene (37.6g, 0.201 mol) in DMF (150 mL), add K2CO3 (22.24g, 0.16 mol).
-
Heat the mixture to 110°C for 8 hours.
-
After completion, cool the reaction mass to 25-30°C and add 300 mL of water.
-
Extract the product with 200 mL of ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and distill off the solvent completely under reduced pressure to obtain impurity B.[16]
Synthesis of Atenolol Impurity G
Materials:
-
4-Hydroxyphenylacetic acid
-
Methanol
-
Sulfuric acid (98%)
-
Sodium hydroxide
-
1-Chloro-2,3-epoxypropane (Epichlorohydrin)
-
Isopropylamine
Procedure: This synthesis is performed in four stages:
-
Stage I: Esterification: Dissolve 15 g of 4-hydroxyphenylacetic acid in 250 mL of methanol. Add 0.8 mL of 98% sulfuric acid under stirring below 20°C and maintain for 4 hours. Monitor completion by TLC. Distill off methanol to obtain solid 4-hydroxyphenylacetic acid methyl ester.
-
Stage II: Epoxidation: Charge 15.0 g of the methyl ester into a lye solution (5.0 g NaOH in 150 mL water). Add 14.0 g of epichlorohydrin under stirring below 20°C. Stir for 1 hour, then raise the temperature to 40-45°C and maintain for 6 hours to obtain methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate.
-
Stage III: Ring Opening: React the product from Stage II with isopropylamine.
-
Stage IV: Hydrolysis: Hydrolyze the ester from Stage III to obtain Atenolol Impurity G (2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl) amino] propoxy] phenyl] acetic acid). The overall yield is reported as 80.3%.[17]
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate important signaling pathways, synthetic routes, and experimental workflows related to beta-blockers and their impurities.
Caption: Beta-Adrenergic Signaling Pathway and Mechanism of Beta-Blocker Action.
Caption: Formation of Dimer Impurity in Carvedilol Synthesis.
Caption: General Workflow for Beta-Blocker Impurity Analysis.
Conclusion
The control of impurities in beta-blocker synthesis is a critical aspect of pharmaceutical manufacturing that directly impacts drug safety and efficacy. This guide has provided a detailed overview of the origins of impurities for several key beta-blockers, including process-related byproducts, degradation products, and potentially genotoxic compounds. By understanding the underlying chemical reactions and synthetic pathways, researchers and drug development professionals can devise strategies to minimize impurity formation, develop robust analytical methods for their detection and quantification, and ultimately ensure the quality of these vital medicines. The provided experimental protocols and diagrams serve as practical tools to aid in these endeavors.
References
- 1. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Propranolol Impurity synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Atenolol Degradation Pathway [eawag-bbd.ethz.ch]
- 10. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 11. CN102964258A - Preparation method of related substance J of metoprolol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. journalirjpac.com [journalirjpac.com]
- 14. ijper.org [ijper.org]
- 15. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 16. connectjournals.com [connectjournals.com]
- 17. Bot Verification [rasayanjournal.co.in]
Toxicological Profile of Metoprolol Impurity C: A Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended toxicological evaluation for Metoprolol Impurity C (4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde), a known impurity in the synthesis of the widely used beta-blocker, Metoprolol.[1][2][3][4] Given the stringent regulatory requirements for controlling impurities in pharmaceutical products, a thorough understanding of the potential toxicity of this compound is crucial for ensuring drug safety and compliance.
While specific toxicological studies on Metoprolol Impurity C are not extensively available in public literature, this guide outlines a systematic approach to its toxicological assessment based on its chemical structure, regulatory guidelines, and established testing protocols.
Chemical and Physical Properties
A foundational step in any toxicological assessment is the characterization of the substance . Metoprolol Impurity C is an aldehyde derivative of Metoprolol.[4]
Table 1: Physicochemical Properties of Metoprolol Impurity C
| Property | Value | Reference |
| Chemical Name | 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde | [2][5][6] |
| Synonyms | Metoprolol USP Related Compound C, Bisoprolol EP Impurity L | [1][2] |
| CAS Number | 29122-74-5 (Base) | [2][3][5] |
| Molecular Formula | C13H19NO3 | [2][3][5] |
| Molecular Weight | 237.29 g/mol | [2][3][5] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in Methanol, DMSO | [5] |
| Storage | 2-8 °C | [5] |
Regulatory Framework and a Priori Assessment
The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by international bodies such as the International Council for Harmonisation (ICH). The ICH M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.
Metoprolol Impurity C contains a benzaldehyde functional group. Benzaldehyde and its derivatives have been studied for their potential genotoxicity. Some studies have indicated that benzaldehyde can induce genotoxic effects in vitro at certain concentrations.[5][7][8] This structural feature, often referred to as a "structural alert," necessitates a thorough toxicological evaluation, with a primary focus on genotoxicity.
Proposed Toxicological Evaluation Strategy
In the absence of existing data, a tiered approach to toxicological testing is recommended. This strategy aims to characterize the potential hazards of Metoprolol Impurity C efficiently and ethically.
In Silico Assessment
The initial step involves the use of Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicological properties of Metoprolol Impurity C. These computational tools can provide an early indication of potential genotoxicity, carcinogenicity, and other adverse effects.
Genotoxicity Testing
Given the structural alert for genotoxicity, a battery of in vitro and potentially in vivo tests is recommended.
Table 2: Recommended Genotoxicity Assays for Metoprolol Impurity C
| Assay | Purpose | Endpoint(s) |
| Bacterial Reverse Mutation Assay (Ames Test) | To detect point mutations (gene mutations) | Revertant colonies |
| In Vitro Mammalian Cell Gene Mutation Test | To detect gene mutations in mammalian cells | Mutant frequency |
| In Vitro Mammalian Chromosomal Aberration Test | To detect chromosomal damage | Structural and numerical chromosomal aberrations |
| In Vivo Mammalian Erythrocyte Micronucleus Test | To detect chromosomal damage in vivo | Frequency of micronucleated erythrocytes |
The Ames test is a widely used method for identifying substances that can cause gene mutations.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). If the compound is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize histidine and grow on the histidine-deficient medium.
Methodology:
-
Strain Selection: Use a minimum of four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA) or a fifth Salmonella strain (TA102).
-
Dose Selection: A preliminary toxicity test is performed to determine the appropriate dose range. The highest dose should show some level of toxicity but not be excessively cytotoxic.
-
Assay Procedure:
-
Without Metabolic Activation: The test compound, bacterial culture, and a small amount of molten top agar are mixed and poured onto a minimal glucose agar plate.
-
With Metabolic Activation: The test compound, bacterial culture, S9 mix, and molten top agar are mixed and poured onto a minimal glucose agar plate.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is also statistically significant.
General Toxicity Testing
Should the genotoxicity assays yield negative results, or if further characterization is required, general toxicity studies may be conducted.
Table 3: Recommended General Toxicity Studies for Metoprolol Impurity C
| Study | Duration | Route of Administration | Purpose |
| Acute Toxicity | Single dose | Oral (or relevant clinical route) | To determine the LD50 and identify signs of acute toxicity. |
| Repeated Dose Toxicity | 14 or 28 days | Oral (or relevant clinical route) | To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). |
Potential Signaling Pathways of Concern
While the primary concern for an impurity with a benzaldehyde moiety is genotoxicity, other toxic mechanisms are possible. Aldehydes are reactive molecules that can interact with cellular macromolecules, including proteins and DNA. This can lead to a variety of cellular stresses and a perturbation of signaling pathways.
Conclusion
A comprehensive toxicological evaluation of Metoprolol Impurity C is a critical component of ensuring the safety and quality of Metoprolol drug products. Due to the presence of a benzaldehyde moiety, a particular focus on genotoxicity is warranted. The tiered testing strategy outlined in this guide, beginning with in silico assessment and progressing to in vitro and, if necessary, in vivo assays, provides a robust framework for characterizing the potential risks associated with this impurity. The generation of such toxicological data is essential for regulatory submissions and for establishing appropriate control strategies to manage the levels of this impurity in the final drug product.
References
- 1. Metoprolol EP Impurity C | 1956321-87-1 | SynZeal [synzeal.com]
- 2. Metoprolol EP Impurity C | 29122-74-5 [chemicea.com]
- 3. Metoprolol EP Impurity C [saitraders.co.in]
- 4. veeprho.com [veeprho.com]
- 5. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moehs.com [moehs.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for the quantitative analysis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, a known impurity of the beta-blockers Metoprolol (Metoprolol EP Impurity C) and Bisoprolol (Bisoprolol EP Impurity L). The described methodologies are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. This document includes comprehensive experimental protocols, method validation parameters, and data presentation to support researchers in pharmaceutical quality control and drug development.
Introduction
This compound is a significant process-related impurity and potential degradant of Metoprolol and Bisoprolol. Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. The analytical methods detailed herein are designed for the reliable determination of this impurity in bulk drug substances and pharmaceutical formulations.
Analytical Methods
Two primary analytical methods are presented: a robust HPLC-UV method for routine quality control and a highly sensitive LC-MS/MS method for trace-level quantification and confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and finished products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Perchloric Acid in Water (Gradient Elution) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A (0.1% Perchloric Acid in Water) |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of the impurity, especially in complex matrices like biological fluids.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Chromatography System | UPLC/HPLC System |
| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 7 | |
| 7.1 | |
| 10 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z) |
| 238.1 | |
| Collision Energy | Optimized for the specific instrument |
| Cone Voltage | Optimized for the specific instrument |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to at least 150% of the specification limit for the impurity.
Sample Solution (for Bulk Drug): Accurately weigh about 100 mg of the drug substance (Metoprolol or Bisoprolol) and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (for Pharmaceutical Formulation): Take a representative sample of the formulation (e.g., powdered tablets) equivalent to 100 mg of the active pharmaceutical ingredient (API) and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter a portion of the solution before injection.
Method Validation Protocol
The analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters to be assessed are summarized below.
Method Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, and parent API at the retention time of the impurity. Peak purity of the analyte should pass. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically from LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 90.0% and 110.0% at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability (Intra-day): RSD ≤ 5.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 10.0% between two analysts on two different days. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ≥ 10:1. Precision at LOQ should be RSD ≤ 10.0%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in system suitability parameters when method parameters (e.g., flow rate, column temperature, mobile phase composition) are slightly varied. |
Data Presentation
The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean) |
| Level 1 | ... |
| Level 2 | ... |
| Level 3 | ... |
| Level 4 | ... |
| Level 5 | ... |
| Slope | ... |
| Intercept | ... |
| Correlation Coefficient (r²) | ... |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, Mean) | % Recovery (Mean) | % RSD |
| 50% | ... | ... | ... | ... |
| 100% | ... | ... | ... | ... |
| 150% | ... | ... | ... | ... |
Table 3: Precision Data
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |
| Concentration (µg/mL) | ... | ... |
| Mean Peak Area | ... | ... |
| Standard Deviation | ... | ... |
| % RSD | ... | ... |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | ... | ... |
| LOQ | ... | ... |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method validation process.
Caption: Experimental workflow for the analysis of the impurity.
Caption: Logical relationship of the analytical method validation process.
Application Note: Quantification of Metoprolol Impurity C using High-Performance Liquid Chromatography
Introduction
Metoprolol is a widely used beta-blocker for treating various cardiovascular conditions.[1][2] During its synthesis and storage, impurities can form, which need to be monitored and controlled to ensure the safety and efficacy of the drug product.[1] Metoprolol Impurity C, chemically known as 4-(2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde, is a process-related impurity that can arise during synthesis or oxidative degradation.[3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Metoprolol Impurity C in metoprolol drug substances and formulations.
Target Audience
This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry involved in quality control, analytical development, and formulation.
Experimental Protocols
1. Materials and Reagents
-
Metoprolol Succinate reference standard
-
Metoprolol Impurity C reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (0.1 M)
-
ACE 5 C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or Photodiode Array (PDA) detector
2. Standard Solution Preparation
-
Metoprolol Standard Stock Solution (0.8 mg/mL): Accurately weigh and dissolve about 80 mg of Metoprolol Succinate working standard in a 100 mL volumetric flask with diluent (e.g., mobile phase or 0.1N HCl).
-
Impurity C Standard Stock Solution (2.4 µg/mL): Accurately weigh and dissolve an appropriate amount of Metoprolol Impurity C reference standard in diluent to obtain a final concentration of 2.4 µg/mL.
-
Working Standard Solution: Further dilute the stock solutions as needed to prepare working standards for calibration curves. A series of solutions ranging from the limit of quantification (LOQ) level to 300% of the standard concentration is recommended for linearity studies.
3. Sample Preparation
-
Test Solution: Accurately weigh and transfer a quantity of powdered tablets equivalent to about 80 mg of Metoprolol Succinate into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for about 15 minutes with intermittent shaking to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm PVDF filter before injection into the HPLC system.
4. Chromatographic Conditions
A stability-indicating HPLC method has been developed for the separation and quantification of Metoprolol and its impurities, including Impurity C.
| Parameter | Condition |
| Column | ACE 5 C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | Approximately 60 minutes to ensure elution of all impurities. |
Under these conditions, the retention time for Metoprolol Impurity C is approximately 15.98 minutes.
Data Presentation
Table 1: Optimized Chromatographic Conditions and System Suitability
| Parameter | Specification |
| Column | ACE 5 C18 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Retention Time of Metoprolol | ~28.76 min |
| Retention Time of Impurity C | ~15.98 min |
Table 2: Method Validation Summary for Metoprolol Impurity C
| Parameter | Result |
| Linearity Range | LOQ to 300% of standard concentration |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined based on signal-to-noise ratio |
| Limit of Quantification (LOQ) | To be determined based on signal-to-noise ratio |
| Accuracy (% Recovery) | Within 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualization
Caption: Workflow for the HPLC quantification of Metoprolol Impurity C.
References
Application Note: High-Resolution UPLC Analysis of Bisoprolol EP Impurity L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisoprolol is a cardioselective β1-adrenergic antagonist widely used in the treatment of cardiovascular diseases such as hypertension, heart failure, and angina pectoris. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several potential impurities of Bisoprolol, including Impurity L, which is chemically identified as 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzaldehyde.[1][2] Rigorous analytical methods are required for the detection and quantification of such impurities during drug development and routine quality control.
This application note details a sensitive and specific Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Bisoprolol EP Impurity L. The method is designed to provide high resolution and rapid analysis times, making it suitable for high-throughput screening and quality control laboratories. The protocol herein is based on established methodologies for the analysis of Bisoprolol and its related substances, ensuring robustness and reliability.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated UPLC method was developed for the simultaneous determination of Bisoprolol and its related substances, including Impurity L.[3][4]
-
System: Waters ACQUITY UPLC system with a PDA detector or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm.[1][3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 247 nm.[3]
-
Run Time: Approximately 12 minutes.
Gradient Elution Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 9.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Bisoprolol Fumarate and Bisoprolol EP Impurity L reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing Bisoprolol Fumarate in the mobile phase to achieve a target concentration.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with a known amount of Bisoprolol EP Impurity L standard solution to assess recovery and matrix effects.
Data Presentation
The following table summarizes the expected quantitative data for the UPLC analysis of Bisoprolol and its impurities based on published methods. Please note that the exact values may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Bisoprolol | 2.082[3] | 0.07[5] | 0.21[5] |
| Bisoprolol EP Impurity L | To be determined | To be determined | To be determined |
| Other Impurities | Variable | Variable | Variable |
Specific retention time, LOD, and LOQ for Bisoprolol EP Impurity L should be determined during method validation.
Mandatory Visualization
Caption: Workflow for the UPLC analysis of Bisoprolol EP Impurity L.
Conclusion
The described UPLC method provides a rapid and reliable approach for the quantitative analysis of Bisoprolol EP Impurity L in pharmaceutical samples. The high resolution and sensitivity of UPLC technology allow for accurate detection and quantification of this and other related substances, ensuring the quality and safety of Bisoprolol-containing products. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control of Bisoprolol. Method validation in accordance with ICH guidelines is recommended before implementation in a regulated environment.
References
- 1. Development and Validation of an UPLC-MS/MS Method for Simultaneous Quantification of Bisoprolol and Hydrochlorothiazide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisoprolol EP Impurity L | 29122-74-5 | SynZeal [synzeal.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Protocol for Comprehensive Beta-Blocker Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the identification and quantification of impurities in beta-blocker active pharmaceutical ingredients (APIs) and finished drug products. The described methodology is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products in accordance with regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of quantitative data for common impurities. A generalized experimental workflow is also provided to guide researchers through the impurity profiling process.
Introduction
Beta-adrenergic blocking agents, or beta-blockers, are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[5] The purity of these pharmaceutical products is of paramount importance, as impurities can compromise the stability, efficacy, and safety of the drug product.[6] Impurity profiling, the identification and quantification of all potential and actual impurities, is a critical step in drug development and manufacturing.[6]
Regulatory bodies like the ICH have established stringent guidelines for the control of impurities in new drug substances and products.[1][2][3] These guidelines necessitate the use of highly sensitive and specific analytical techniques for the detection and characterization of impurities, even at trace levels. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and ability to provide structural information for unknown compounds.[7][8] This application note provides a comprehensive LC-MS/MS protocol for the impurity profiling of common beta-blockers, including but not limited to metoprolol, bisoprolol, carvedilol, and atenolol.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is crucial for accurate and reproducible results. The choice of method will depend on the sample matrix (API vs. drug product).
For Active Pharmaceutical Ingredients (APIs):
-
Accurately weigh 10 mg of the beta-blocker API.
-
Dissolve the API in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and organic solvent) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to achieve a final concentration suitable for LC-MS/MS analysis (typically in the range of 1-10 µg/mL).
For Finished Drug Products (Tablets/Capsules):
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the API.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile) and sonicate for 15-30 minutes to ensure complete extraction of the drug and its impurities.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to precipitate excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Further dilute the filtered extract with the initial mobile phase to the desired concentration for analysis.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, helping to establish the stability-indicating nature of the analytical method.[9][10]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60-80°C for a specified period (e.g., 2-24 hours). Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60-80°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide at room temperature for a specified period.[9]
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance or product solution to UV light (e.g., 254 nm) and/or visible light.
LC-MS/MS Methodologies
The following are generalized LC-MS/MS conditions that can be adapted for the analysis of various beta-blocker impurities. Method optimization will be required for specific applications.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water[11] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol[11] |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 90-95%) over 10-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Source | Electrospray Ionization (ESI) in Positive Ion Mode[11] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification[11][12] and Full Scan/Product Ion Scan for identification of unknowns. |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen at a flow rate of 600 - 800 L/hr |
| Desolvation Temp. | 350 - 500°C |
| Collision Gas | Argon |
Data Presentation
The following tables summarize representative quantitative data and MRM transitions for common beta-blockers and their impurities, compiled from various literature sources. These values should be considered as starting points for method development and validation.
Table 1: Summary of Quantitative Data for Selected Beta-Blockers and Impurities
| Compound | Beta-Blocker | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Betaxolol | Betaxolol | 5460 | 16540 | [13] |
| Betaxolol Degradation Product P6 | Betaxolol | 2150 | 6530 | [13] |
| N-Nitroso-Atenolol | Atenolol | 0.2 | 0.5 | [11] |
| Acebutolol | Acebutolol | 13440 | 40740 | [14] |
| Atenolol | Atenolol | - | 1-200 | [15] |
| Metoprolol | Metoprolol | - | - | |
| Metoprolol Impurity A | Metoprolol | - | - | |
| Metoprolol Impurity M | Metoprolol | 10 | - | |
| Metoprolol Impurity N | Metoprolol | 25 | - | [16] |
| Bisoprolol | Bisoprolol | - | - | |
| Carvedilol | Carvedilol | - | - | |
| N-Nitroso Carvedilol | Carvedilol | - | 0.4 (ppm) |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary significantly depending on the specific instrumentation and analytical method used.
Table 2: Representative MRM Transitions for Beta-Blockers and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) | Reference |
| Metoprolol | 268.2 | 116.1, 133.1 | - | [17] |
| Bisoprolol | 326.2 | 116.1, 159.1 | - | [17] |
| Atenolol | 267.2 | 145.1, 190.1 | - | |
| Carvedilol | 407.2 | 100.1, 224.1 | - | |
| N-Nitroso-Atenolol | 296.0 | 222.0, 145.0 | - | [11] |
| N-Nitroso-Atenolol-d7 | 303.0 | 229.0, 152.0 | - | [11] |
| Metoprolol Impurity B | 153.0 | - | - | [18] |
| Metoprolol Impurity I | 236.0 | - | - | [18] |
Note: Collision energies need to be optimized for the specific instrument being used.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for beta-blocker impurity profiling.
Caption: Experimental workflow for beta-blocker impurity profiling by LC-MS/MS.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the impurity profiling of beta-blockers. The described methods for sample preparation, forced degradation, and LC-MS/MS analysis, along with the provided quantitative data and MRM transitions, serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Adherence to such robust analytical protocols is essential for ensuring the quality and safety of pharmaceutical products and for meeting regulatory expectations. The flexibility of the outlined method allows for adaptation to a wide range of beta-blockers and their specific impurities.
References
- 1. tasianinch.com [tasianinch.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. lcms.cz [lcms.cz]
- 6. perlan.com.pl [perlan.com.pl]
- 7. waters.com [waters.com]
- 8. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. analysis.rs [analysis.rs]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, a recognized impurity and metabolite of the widely used beta-blockers Metoprolol and Bisoprolol, serves as a critical reference standard in pharmaceutical quality control and drug development.[1][2][3][4] Designated as Metoprolol EP Impurity C and Bisoprolol EP Impurity L, its accurate identification and quantification are paramount for ensuring the safety and efficacy of the final drug product.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in various analytical techniques.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical method development.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | Metoprolol EP Impurity C, Bisoprolol EP Impurity L, Metoprolol USP Related Compound C | [1][2][3] |
| CAS Number | 29122-74-5 (Free Base) | [2][3][4][5] |
| Molecular Formula | C₁₃H₁₉NO₃ | [4][5] |
| Molecular Weight | 237.29 g/mol | [4][5] |
| Appearance | Off-White Solid | - |
| Solubility | Soluble in DMSO, Methanol | - |
Signaling Pathways and Metabolism
This compound is a metabolite of Metoprolol, which undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, particularly CYP2D6.[6][7][8] The main metabolic pathways of Metoprolol are O-demethylation and α-hydroxylation.[6][7][9] Oxidative deamination also occurs.[9] The formation of impurities like the title compound can be a result of these metabolic processes or arise during synthesis and degradation.[1]
Experimental Protocols
Synthesis of Reference Standard
A plausible synthetic route for this compound (Metoprolol Impurity C) involves a three-step process starting from 4-hydroxybenzaldehyde.[10]
Protocol:
-
Step 1: Synthesis of 4-(oxiran-2-ylmethoxy)benzaldehyde (Intermediate II)
-
Step 2: Synthesis of Intermediate III
-
Step 3: Formation of the Target Compound
-
Remove the protecting group from intermediate III to yield the final product. A hydrochloric acid-sodium nitrite system can be employed for this step.[10]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the primary techniques for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[1]
Instrumentation and Columns:
| Instrument | Column | Dimensions | Particle Size |
| HPLC | YMC-Triart PFP, C18 | 250 mm x 4.6 mm | 5 µm |
| UPLC | Zorbax® XDB-C18 | 50 mm x 4.6 mm | 1.8 µm |
| HPLC | Waters X-Terra RP18 | 150 mm x 4.6 mm | 5 µm |
| HPLC | Enable C18G | 250 mm x 4.6 mm | 5 µm |
Chromatographic Conditions:
| Parameter | Method 1 (HPLC) | Method 2 (UPLC) | Method 3 (HPLC) |
| Mobile Phase A | Buffer solution | 0.06% Orthophosphoric acid in water with 0.0045 M Sodium Lauryl Sulphate | - |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol:Water (pH 3.5 with orthophosphoric acid) (80:20 v/v) |
| Gradient/Isocratic | Gradient | Isocratic (50:50 v/v) | Isocratic |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 55 °C | Ambient |
| Detection Wavelength | 235 nm | 210 nm | 240 nm |
| Injection Volume | 5 µL | - | - |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the drug substance or powdered tablets in the diluent to achieve a target concentration of the analyte.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of the impurity in the sample by comparing the peak area with that of the standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of trace-level impurities.
Protocol Outline:
-
Chromatographic Separation: Utilize a UPLC system with a C18 column for the separation of the analyte from the matrix. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol is often effective.
-
Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS/MS parameters, including capillary voltage, cone voltage, and collision energy.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ions specific to this compound.
-
Illustrative LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | UPLC |
| Column | C18, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Tandem Quadrupole |
| Ionization Mode | ESI Positive |
| Capillary Voltage | ~3.0-5.5 kV |
| Collision Gas | Argon |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
Protocol:
-
Acid Degradation: Treat the drug substance with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified duration.[12] Neutralize the solution before analysis.
-
Base Degradation: Treat the drug substance with a base (e.g., 0.1 N NaOH) and heat.[12] Neutralize the solution before analysis.
-
Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a defined period.[13]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.
-
Analysis: Analyze the stressed samples using the developed HPLC/UPLC method to separate the degradation products from the main peak and the impurity of interest.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clarity and ease of comparison. The results of method validation studies, including linearity, accuracy, precision, and robustness, should be presented to demonstrate the suitability of the analytical method for its intended purpose.
Conclusion
The use of this compound as a reference standard is crucial for the quality control of Metoprolol and Bisoprolol drug products. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and analysts in the pharmaceutical industry to accurately identify and quantify this impurity, thereby ensuring the safety and quality of these important medications.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Bisoprolol EP Impurity L | 29122-74-5 | SynZeal [synzeal.com]
- 4. scbt.com [scbt.com]
- 5. alentris.org [alentris.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102746169A - Synthesis of metoprolol impurity C - Google Patents [patents.google.com]
- 11. rjptonline.org [rjptonline.org]
- 12. ajrconline.org [ajrconline.org]
- 13. ddtjournal.net [ddtjournal.net]
Application Notes and Protocols: Analysis of Bisoprolol Impurity L by ¹H-NMR and ¹³C-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisoprolol is a selective β1 adrenergic receptor antagonist used in the treatment of cardiovascular diseases such as hypertension, coronary heart disease, and heart failure. As with any pharmaceutical active ingredient, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Bisoprolol Impurity L, chemically identified as 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzaldehyde, is a potential impurity that may arise during the synthesis or degradation of Bisoprolol.[1] This document provides detailed information on the nuclear magnetic resonance (NMR) analysis of this impurity.
While specific, publicly available experimental ¹H-NMR and ¹³C-NMR spectral data for Bisoprolol Impurity L is limited, this document presents predicted NMR data based on its chemical structure. These predictions can serve as a valuable reference for researchers involved in the identification and quantification of this impurity. Additionally, a general protocol for NMR sample preparation and analysis is provided.
Chemical Structures
The structural relationship between Bisoprolol and Bisoprolol Impurity L is illustrated below. The key structural difference is the presence of a benzaldehyde group in Impurity L, in place of the isopropoxyethoxy group in the parent Bisoprolol molecule.
Caption: Structural comparison of Bisoprolol and Impurity L.
Predicted NMR Data for Bisoprolol Impurity L
The following tables summarize the predicted ¹H-NMR and ¹³C-NMR chemical shifts for Bisoprolol Impurity L. These values are estimated based on established chemical shift ranges for similar functional groups and may vary slightly from experimental data.
Table 1: Predicted ¹H-NMR Data for Bisoprolol Impurity L
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.88 | s | 1H | Ar-CHO |
| ~7.85 | d | 2H | Ar-H (ortho to CHO) |
| ~7.05 | d | 2H | Ar-H (meta to CHO) |
| ~4.15 | m | 1H | CH-OH |
| ~4.05 | dd | 2H | O-CH₂ |
| ~2.85 | m | 1H | CH-NH |
| ~2.75 | dd | 2H | NH-CH₂ |
| ~1.05 | d | 6H | CH(CH₃)₂ |
| (variable) | br s | 1H | OH |
| (variable) | br s | 1H | NH |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet
Table 2: Predicted ¹³C-NMR Data for Bisoprolol Impurity L
| Chemical Shift (δ, ppm) | Assignment |
| ~190.7 | CHO |
| ~164.0 | Ar-C (ipso to O-CH₂) |
| ~131.9 | Ar-CH (ortho to CHO) |
| ~129.8 | Ar-C (ipso to CHO) |
| ~114.8 | Ar-CH (meta to CHO) |
| ~70.5 | O-CH₂ |
| ~68.9 | CH-OH |
| ~50.2 | NH-CH₂ |
| ~49.1 | CH-NH |
| ~22.8 | CH(CH₃)₂ |
Experimental Protocols
A generalized experimental workflow for the NMR analysis of a pharmaceutical impurity such as Bisoprolol Impurity L is outlined below.
Caption: General workflow for NMR analysis.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Bisoprolol Impurity L reference standard.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry vial. The choice of solvent will depend on the solubility of the impurity.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
-
-
NMR Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H-NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C-NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H-NMR.
-
2D-NMR (Optional): If further structural elucidation is required, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons for each signal.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for the signals in the ¹H-NMR spectrum.
-
Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the Bisoprolol Impurity L structure.
-
Concluding Remarks
The provided predicted NMR data and experimental protocols offer a foundational guide for the analysis of Bisoprolol Impurity L. For definitive structural confirmation and quantitative analysis, it is essential to use a qualified reference standard for Bisoprolol Impurity L and to validate the analytical method according to regulatory guidelines. Commercial suppliers of this reference standard typically provide a Certificate of Analysis which would contain experimentally derived NMR data.[2][3]
References
Application Note: Mass Spectrometry Fragmentation of Metoprolol Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Metoprolol Impurity C, chemically known as 4-((2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde, is a potential impurity that can arise during the synthesis or degradation of Metoprolol.[1][2] This application note provides a detailed protocol for the analysis of Metoprolol Impurity C using Liquid Chromatography-Mass Spectrometry (LC-MS) and proposes a likely fragmentation pathway based on its chemical structure and the known fragmentation of Metoprolol.
Chemical Structure and Properties
-
Systematic Name: 4-((2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde
-
Synonyms: Metoprolol USP Related Compound C, Bisoprolol EP Impurity L[1]
-
Molecular Formula: C₁₃H₁₉NO₃[3]
-
Molecular Weight: 237.29 g/mol [3]
-
CAS Number: 29122-74-5 (free base)[3]
Proposed Mass Spectrometry Fragmentation Pathway
In the absence of a publicly available experimental tandem mass spectrum for Metoprolol Impurity C, a fragmentation pathway can be proposed based on the principles of mass spectrometry and the well-documented fragmentation of the parent drug, Metoprolol. Under positive ion electrospray ionization (ESI+), Metoprolol Impurity C is expected to readily form a protonated molecule [M+H]⁺ at m/z 238.
Collision-induced dissociation (CID) of the precursor ion at m/z 238 is anticipated to yield several characteristic product ions. The primary fragmentation is expected to occur at the propanolamine side chain, which is the most labile part of the molecule.
A proposed fragmentation scheme is visualized in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation of Metoprolol Impurity C.
Quantitative Data Summary
The following table summarizes the expected m/z values for the precursor and major product ions of Metoprolol Impurity C based on the proposed fragmentation pathway.
| Ion Description | Proposed Structure | m/z (Da) |
| [M+H]⁺ (Precursor Ion) | C₁₃H₂₀NO₃⁺ | 238.1 |
| Product Ion 1 | C₁₀H₉O₂⁺ | 165.1 |
| Product Ion 2 | C₇H₅O₂⁺ | 121.1 |
| Product Ion 3 | C₄H₁₀N⁺ | 72.1 |
| Product Ion 4 | C₃H₈N⁺ | 58.1 |
Experimental Protocols
This section outlines a general protocol for the analysis of Metoprolol Impurity C using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a starting point and may require optimization based on the specific instrumentation and analytical requirements.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Metoprolol Impurity C reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to create a calibration curve covering the desired concentration range.
-
Sample Preparation: The sample preparation method will depend on the matrix (e.g., bulk drug substance, formulation). A simple dissolution in the mobile phase or a suitable organic solvent is often sufficient for drug substance analysis. For formulated products, an extraction step may be necessary.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Metoprolol Impurity C 238.1 165.1 15 Metoprolol Impurity C 238.1 72.1 25 | Metoprolol (optional)| 268.2 | 116.1 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Logical Workflow for Impurity Identification
The following diagram illustrates the logical workflow for identifying and characterizing Metoprolol Impurity C.
Caption: Workflow for the identification of Metoprolol Impurity C.
Conclusion
This application note provides a framework for the mass spectrometric analysis of Metoprolol Impurity C. The proposed fragmentation pathway and LC-MS/MS method serve as a valuable resource for researchers and scientists involved in the quality control and development of Metoprolol. The provided protocols can be adapted and optimized to suit specific laboratory instrumentation and regulatory requirements for the accurate identification and quantification of this and other related impurities.
References
Application Notes and Protocols for Forced Degradation Studies of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is vital for the development of stable formulations, the selection of appropriate packaging and storage conditions, and for meeting regulatory requirements set by bodies such as the International Council on Harmonisation (ICH). The subject of this application note, 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, is a known impurity of beta-blockers like Metoprolol and Bisoprolol, making the understanding of its stability profile particularly important for the quality control of these pharmaceutical products.[2][3]
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on this compound.
Experimental Protocols
The following protocols are representative methods for inducing and analyzing the degradation of this compound under various stress conditions. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of Sodium Hydroxide (NaOH).
-
Dilute the solution to a final volume of 10 mL with the solvent.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Keep the solution at room temperature for 4 hours.
-
Neutralize the solution with an equivalent volume and concentration of Hydrochloric Acid (HCl).
-
Dilute the solution to a final volume of 10 mL with the solvent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution in the dark at room temperature for 24 hours to prevent photolytic degradation.
-
Dilute the solution to a final volume of 10 mL with the solvent.
-
-
Thermal Degradation:
-
Place the solid drug substance in a thermostatically controlled oven at 105°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample at the working concentration.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After exposure, prepare a solution of the stressed solid sample at the working concentration.
-
3. Analytical Method:
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify the parent drug from its degradation products. The method must be validated for specificity, linearity, accuracy, precision, and robustness.[4]
-
Example HPLC Conditions:
Data Presentation
The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | % Assay of Parent Drug | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours at 60°C | 85.2 | 14.8 | 3 |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours at RT | 92.5 | 7.5 | 2 |
| Oxidative | 3% H₂O₂ | 24 hours at RT | 88.9 | 11.1 | 4 |
| Thermal | 105°C | 48 hours | 96.3 | 3.7 | 1 |
| Photolytic | ICH Q1B | - | 98.1 | 1.9 | 1 |
| Control | - | - | 99.8 | 0.2 | 0 |
Table 2: Impurity Profile of this compound under Stress Conditions
| Stress Condition | Degradation Product | Retention Time (min) | % Peak Area |
| Acidic Hydrolysis | DP1 | 4.8 | 5.2 |
| DP2 | 6.1 | 8.5 | |
| DP3 | 7.9 | 1.1 | |
| Alkaline Hydrolysis | DP4 | 5.5 | 4.3 |
| DP5 | 8.2 | 3.2 | |
| Oxidative | DP6 | 3.7 | 2.1 |
| DP7 | 6.8 | 6.7 | |
| DP8 | 9.1 | 1.5 | |
| DP9 | 10.3 | 0.8 | |
| Thermal | DP10 | 11.5 | 3.7 |
| Photolytic | DP11 | 12.1 | 1.9 |
Visualizations
Diagrams are essential for illustrating complex workflows and relationships.
Caption: Workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
Application Notes and Protocols for Stability-Indicating Assay of Bisoprolol and its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisoprolol is a cardioselective β1-adrenergic blocking agent used in the management of hypertension, angina pectoris, and heart failure.[1][2] To ensure the safety and efficacy of pharmaceutical products containing Bisoprolol, it is crucial to employ a validated stability-indicating assay method. This method should be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products and any process-related impurities.[3]
Forced degradation studies are an integral part of developing a stability-indicating method, as they help to identify potential degradation pathways and demonstrate the specificity of the analytical method.[3][4] This document provides a detailed protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Bisoprolol and its impurities, based on established and validated methodologies.
Analytical Method: Stability-Indicating RP-HPLC
A common and robust technique for the analysis of Bisoprolol and its impurities is RP-HPLC with UV detection.[1][2][3][4][5][6][7][8][9][10] The following protocol outlines a typical set of chromatographic conditions.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 (e.g., ODS C18, 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | A mixture of a buffer and an organic solvent. Common examples include: - Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 8.0) in a 60:40 v/v ratio.[5] - Acetonitrile and a buffer solution of purified water with pH adjusted to 2.0 with perchloric acid in a 25:75 v/v ratio.[8] - Formic acid in water and acetonitrile with gradient elution.[4] |
| Flow Rate | 1.0 - 1.2 mL/min[1][5][8] |
| Detection Wavelength | 225 nm, 226 nm, 230 nm, or 270 nm[1][3][5][6][10] |
| Injection Volume | 10 - 20 µL[1][8] |
| Column Temperature | Ambient (approximately 25°C)[3] |
Preparation of Solutions
-
Standard Stock Solution of Bisoprolol: Accurately weigh and dissolve an appropriate amount of Bisoprolol fumarate reference standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a known concentration (e.g., 1000 µg/mL).[1][11]
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).[1]
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Bisoprolol fumarate and transfer it to a volumetric flask. Add a suitable solvent, sonicate to dissolve, and then dilute to the mark with the same solvent. Filter the solution before injection.[2][6]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify the degradation products of Bisoprolol under various stress conditions.[3][4][5]
Experimental Protocols for Forced Degradation
-
Acid Hydrolysis: Treat the drug substance or product with an acidic solution (e.g., 0.1 N or 1 M HCl) and heat at a specified temperature (e.g., 60°C or 70°C) for a defined period (e.g., 1 to 6 days).[1][4][5] After the stress period, cool and neutralize the solution before dilution for analysis.[4]
-
Alkaline Hydrolysis: Treat the drug substance or product with a basic solution (e.g., 0.1 N or 1 M NaOH) and heat at a specified temperature (e.g., 60°C or 70°C) for a defined period (e.g., 3 hours to 6 days).[1][4][5] After the stress period, cool and neutralize the solution before dilution for analysis.[4]
-
Oxidative Degradation: Treat the drug substance or product with an oxidizing agent (e.g., 3% or 30% v/v H₂O₂) at ambient temperature or with heating (e.g., 60°C) for a specified duration (e.g., 1 to 48 hours).[1][4][5]
-
Thermal Degradation: Expose the solid drug substance or product to dry heat in an oven at a high temperature (e.g., 80°C or 105°C) for a set period (e.g., 3 hours).[1][4] For wet heat degradation, reflux the drug in water at a specified temperature (e.g., 70°C) for a defined time (e.g., 48 hours).[5]
-
Photolytic Degradation: Expose the drug substance or product to UV light (e.g., not less than 200 W h/m²) and/or visible light for an extended period.[1][4][5]
Summary of Degradation Behavior and Impurities Formed
The following table summarizes the typical degradation behavior of Bisoprolol and the impurities that have been identified under different stress conditions.
| Stress Condition | Degradation | Identified Impurities |
| Acid Hydrolysis | Significant degradation[1] | Impurity A, Impurity D, Impurity L[4] |
| Alkaline Hydrolysis | Significant degradation[1] | Impurity A, Impurity G, Impurity K, Impurity L, Impurity Q[4] |
| Oxidative Degradation | Major degradation[1] | Impurity A, Impurity K, Impurity L[4] |
| Thermal Degradation | Moderate degradation[1] | Impurity A, Impurity K, Impurity L, Phosphomonoester of Bisoprolol[4][12] |
| Photolytic Degradation | Moderate degradation[1] | Impurity A, Impurity G, Impurity K, Impurity L[4] |
| Neutral Hydrolysis | Stable[13] | - |
| Dry Heat | Stable[5] | - |
Visualization of Experimental Workflow and Degradation
Experimental Workflow for Stability-Indicating Assay
Caption: Workflow for the stability-indicating assay of Bisoprolol.
Logical Relationship of Forced Degradation Studies
Caption: Bisoprolol degradation under various stress conditions.
Method Validation
The developed stability-indicating RP-HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][7][11] The validation parameters to be evaluated include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][5] This is demonstrated through forced degradation studies where the analyte peak is well-resolved from any degradation products.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[3][7][8] This is typically evaluated over a range of concentrations (e.g., 60-140% of the nominal working concentration).[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8][10] This is often determined by recovery studies where a known amount of the standard is spiked into the sample.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the stability-indicating analysis of Bisoprolol and its impurities. The forced degradation studies confirm the specificity of the method, and its validation according to ICH guidelines ensures its suitability for routine quality control analysis of Bisoprolol in pharmaceutical dosage forms. The identification and characterization of degradation products are crucial for understanding the stability profile of the drug and for ensuring the safety of the final product.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. ijfmr.com [ijfmr.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-Indicating RP-HPLC and CE Methods for Simultaneous Determination of Bisoprolol and Perindopril in Pharmaceutical Formulation: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Quantification of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde in Drug Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, also known as Metoprolol EP Impurity C or Bisoprolol EP Impurity L, is a potential impurity in pharmaceutical formulations containing Metoprolol or Bisoprolol.[1][2][3][4][5] Its quantification is crucial for ensuring the quality, safety, and efficacy of these drug products. This document provides detailed application notes and protocols for the determination of this compound in drug formulations using High-Performance Liquid Chromatography (HPLC) and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometric method.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on the principles of reversed-phase chromatography for the separation and quantification of this compound.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Reference Standard: this compound
3. Chromatographic Conditions: A C18 column is typically used for the separation of Metoprolol and its impurities.[6][7] The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent in a gradient or isocratic elution mode.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[6] |
| Mobile Phase | A mixture of buffer (e.g., phosphate buffer pH 2.5) and organic modifier (e.g., acetonitrile, methanol)[6][7] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 225 nm[6] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[6] |
4. Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a suitable diluent (e.g., a mixture of the mobile phase) to obtain a known concentration.
-
Prepare a series of dilutions to construct a calibration curve.
5. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable diluent.
-
Sonicate for a specified time to ensure complete dissolution of the analyte.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard. A reported retention time for this impurity is approximately 3.7 minutes under specific chromatographic conditions.[1]
-
Calculate the concentration of the impurity in the sample using the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters (Illustrative Data)
| Parameter | Result |
|---|---|
| Linearity (Range) | LOQ - 300% of target concentration (r² ≥ 0.999)[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Table 2: Quantification of this compound in Drug Formulations (Illustrative Data)
| Formulation Batch | Concentration of Impurity (µg/mL) | % of API Label Claim |
|---|---|---|
| Batch A | 0.52 | 0.052% |
| Batch B | 0.48 | 0.048% |
| Batch C | 0.55 | 0.055% |
Proposed UV-Vis Spectrophotometric Method (for screening purposes)
This proposed method is based on the UV absorbance of the benzaldehyde functional group. Note: This method would require thorough validation to ensure its suitability for the intended purpose, as no specific UV-Vis protocol for this analyte was found in the literature. General methods for benzaldehyde derivatives suggest that direct UV spectrophotometry or derivative spectrophotometry could be employed.[3][8]
Experimental Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer with a 1 cm quartz cuvette.
2. Chemicals and Reagents:
-
Methanol (Spectroscopic grade)
-
Reference Standard: this compound
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the reference standard in methanol.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard in methanol.
-
From the stock solution, prepare a series of dilutions to create a calibration curve.
5. Preparation of Sample Solution (from Tablets):
-
Follow the same sample preparation procedure as described for the HPLC method, using methanol as the diluent.
6. Analysis:
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the impurity in the sample solution from the calibration curve.
Data Presentation
Table 3: UV-Vis Method Validation Parameters (Illustrative Data)
| Parameter | Result |
|---|---|
| λmax | To be determined |
| Linearity (Range) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (%RSD) | To be determined |
Visualizations
Caption: Workflow for the quantification of this compound by HPLC.
Caption: Proposed workflow for the UV-Vis spectrophotometric analysis.
References
- 1. ajrconline.org [ajrconline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry | CoLab [colab.ws]
- 4. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. analysis.rs [analysis.rs]
- 7. journalijdr.com [journalijdr.com]
- 8. Difference spectrophotometric assay of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Metoprolol Impurity C in Human Plasma Using Deuterated Internal Standard and LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, a known impurity of the widely prescribed beta-blocker, metoprolol (Metoprolol EP Impurity C).[1] To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, this compound-d7. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is ideally suited for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, impurity profiling, and quality control of metoprolol formulations.
Introduction
This compound is a recognized impurity and metabolite of metoprolol and bisoprolol, both of which are extensively used beta-blocker medications for treating cardiovascular conditions.[1][2] Monitoring the levels of such impurities in biological matrices is crucial during drug development and for ensuring patient safety. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3][4] Deuterated internal standards, being chemically identical to the analyte, co-elute and experience similar ionization efficiency, leading to highly reliable and reproducible results.[3][4][5] This application note provides a detailed protocol for the quantification of Metoprolol Impurity C in human plasma, utilizing its deuterated analog as the internal standard.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (Metoprolol Impurity C)
-
This compound-d7 (Internal Standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
-
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Individually weigh and dissolve this compound and its deuterated internal standard in methanol to obtain a final concentration of 1 mg/mL for each.
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | 238.1 | 116.1 | 0.1 | 20 |
| This compound-d7 | 245.1 | 123.1 | 0.1 | 20 |
Data Analysis and Results
The quantification of this compound is performed by calculating the peak area ratio of the analyte to the deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the analyte in the plasma samples is then determined by interpolating their peak area ratios from the calibration curve.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for the quantification of Metoprolol Impurity C.
References
- 1. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. mdpi.com [mdpi.com]
- 4. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perlan.com.pl [perlan.com.pl]
Application Notes and Protocols for Pharmacopeial Impurity Analysis of Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of impurities in common beta-blocker active pharmaceutical ingredients (APIs), based on pharmacopeial methods and published validation studies. The information is intended to guide researchers, scientists, and drug development professionals in establishing and validating analytical methods for quality control and stability testing of beta-blocker formulations.
General Workflow for Beta-Blocker Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of impurities in beta-blocker drug substances and products.
Caption: General workflow for beta-blocker impurity analysis.
Atenolol Impurity Analysis (Based on USP Monograph)
Atenolol is a selective β1 receptor blocker. Its impurity profiling is crucial to ensure its safety and efficacy. The United States Pharmacopeia (USP) provides methods for its analysis.[1]
High-Performance Liquid Chromatography (HPLC) Method
This method is used for the determination of related substances in Atenolol.[1]
Experimental Protocol:
-
Mobile Phase Preparation: Dissolve 1.1 g of sodium 1-heptanesulfonate and 0.71 g of anhydrous dibasic sodium phosphate in 700 mL of water. Add 2 mL of dibutylamine, and adjust with 0.8 M phosphoric acid to a pH of 3.0. Add 300 mL of methanol, mix, and filter through a 0.5 µm or finer porosity filter. Degas the solution before use.[1]
-
Standard Preparation: Quantitatively dissolve an accurately weighed quantity of USP Atenolol Reference Standard (RS) in the Mobile Phase to obtain a solution with a known concentration of about 0.01 mg/mL.[1]
-
Test Solution Preparation: Transfer about 10 mg of Atenolol to a 100-mL volumetric flask, dissolve in and dilute with the Mobile Phase to volume, and mix.[1]
-
Diluted Test Solution: Transfer 0.50 mL of the Test Solution to a 100-mL volumetric flask, dilute with the Mobile Phase to volume, and mix.[1]
-
Chromatographic System:
-
Column: 3.9-mm × 30-cm; packing L1 (C18).
-
Detector: UV 226 nm.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: About 50 µL.
-
-
Procedure: Separately inject equal volumes of the Test Solution and the Diluted Test Solution into the chromatograph. Record the chromatograms for a period of six times the retention time of the atenolol peak. Measure the peak areas for all impurities.[1]
-
Calculation: Calculate the percentage of each impurity using the formula: 0.5 * (ri / rA), where ri is the peak response of an individual impurity in the chromatogram of the Test Solution, and rA is the response of the main atenolol peak in the chromatogram of the Diluted Test Solution.[1]
Quantitative Data:
| Impurity | Specification (USP) | LOD (µg/mL) | LOQ (µg/mL) |
| Any individual impurity | NMT 0.25% | 0.01 | 0.03 |
| Total impurities | NMT 0.5% | - | - |
NMT: Not More Than. Data on LOD and LOQ are from a representative validation study and may vary based on the specific instrumentation and conditions.[3]
Metoprolol Succinate Impurity Analysis (Based on USP Monograph)
Metoprolol is a selective β1 receptor blocker. The USP provides methods for the analysis of its impurities in extended-release tablets.[4]
Thin-Layer Chromatography (TLC) Method
This method is used for the identification and control of related substances.[5]
Experimental Protocol:
-
Adsorbent: 0.25-mm layer of chromatographic silica gel mixture.[5]
-
Test Solution Preparation: Dissolve an accurately weighed quantity of Metoprolol Succinate in methanol to obtain a solution containing 50 mg/mL.[5]
-
Standard Solution Preparation: Dilute the Test Solution quantitatively with methanol to obtain a solution with a concentration of 0.1 mg/mL.[5]
-
Application Volume: 10 µL.[5]
-
Developing Solvent System: A mixture of ethyl acetate and methanol (80:20).[5]
-
Procedure: Proceed as directed for Thin-Layer Chromatography. After development, dry the plate in a current of warm air and visualize the spots in a chamber containing iodine vapor for at least 15 hours.[5]
-
Evaluation: Any secondary spot in the chromatogram of the Test Solution is not more intense than the corresponding spot in the chromatogram of the Standard Solution.[5]
Quantitative Data:
| Impurity | Specification (USP) |
| Any individual impurity | NMT 0.2% |
NMT: Not More Than.
High-Performance Liquid Chromatography (HPLC) Method for Organic Impurities
The USP monograph for Metoprolol Succinate Extended-Release Tablets specifies an HPLC method for organic impurities.[2]
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a suitable buffered mobile phase as specified in the current USP monograph. A representative method uses a mixture of acetonitrile and a buffer (e.g., 10 mM KH2PO4, pH adjusted to 2.75 with orthophosphoric acid) in a ratio of 70:30 v/v.[6]
-
Standard Solution Preparation: Prepare a solution of USP Metoprolol Succinate RS in the Mobile Phase at a concentration of about 1.0 µg/mL.[5]
-
Test Solution Preparation: Transfer about 50 mg of Metoprolol Succinate, accurately weighed, to a 50-mL volumetric flask, dissolve in and dilute with the Mobile Phase to volume, and mix.[5]
-
Chromatographic System:
-
Procedure: Inject the Standard and Test solutions and record the chromatograms.
-
Acceptance Criteria: Refer to the specific impurity table in the current USP monograph for Metoprolol Succinate Extended-Release Tablets for acceptance criteria for known and unknown impurities. A reporting threshold of 0.05% is specified.[2]
Quantitative Data from a Validated Method:
| Parameter | Metoprolol Succinate |
| Linearity Range (µg/mL) | 125 (representative) |
| Correlation Coefficient (r²) | 0.9990 |
| % Mean Recovery | 98.5 - 100.3 |
| LOD (µg/mL) | 1.69 |
| LOQ (µg/mL) | 5.12 |
Data are from a representative validation study for a combined dosage form and may vary.[7]
Propranolol Hydrochloride Impurity Analysis (Based on USP Monograph)
Propranolol is a non-selective beta-blocker. The USP provides an HPLC method for its assay, which can be adapted for impurity profiling.[8]
High-Performance Liquid Chromatography (HPLC) Method
Experimental Protocol:
-
Mobile Phase Preparation: Dissolve 0.5 g of sodium dodecyl sulfate in 18 mL of 0.15 M phosphoric acid, add 90 mL of acetonitrile and 90 mL of methanol, dilute with water to 250 mL, mix, and filter.[8]
-
Standard Preparation: Prepare a solution of USP Propranolol Hydrochloride RS in methanol with a concentration of about 0.2 mg/mL.[8]
-
Test Solution Preparation: Prepare a solution of Propranolol Hydrochloride in methanol with a concentration of about 0.2 mg/mL.[8]
-
Chromatographic System:
-
Procedure: Inject the solutions and record the chromatograms to assess the presence of any additional peaks.
-
Acceptance Criteria: The USP monograph for Propranolol Hydrochloride Tablets specifies limits for individual and total impurities. For example, Propranolol Related Compound A has a specific limit.[9][10]
Quantitative Data for Impurities in Propranolol Hydrochloride Tablets (USP):
| Impurity | Relative Retention Time | Relative Response Factor | Acceptance Criteria (%) |
| Propranolol related compound A | 0.6 | - | NMT 0.2 |
| Any individual unknown impurity | - | 1.0 | NMT 0.10 |
| Total impurities | - | - | NMT 0.5 |
NMT: Not More Than. Data is based on a proposed revision to the USP monograph.[9][10]
Bisoprolol Fumarate Impurity Analysis (Based on European Pharmacopoeia and Literature)
High-Performance Liquid Chromatography (HPLC) Method (Representative)
The following is a representative HPLC method based on published literature for the determination of related substances in Bisoprolol Fumarate.
Experimental Protocol:
-
Mobile Phase Preparation: A gradient elution is typically employed. For example, Mobile Phase A could be an aqueous buffer (e.g., 0.1% formic acid in water) and Mobile Phase B could be an organic solvent (e.g., 0.1% formic acid in acetonitrile).[11]
-
Standard and Test Solution Preparation: Prepare solutions of the Bisoprolol Fumarate sample and reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water).[11]
-
Chromatographic System:
-
Procedure: Utilize a gradient program to separate the impurities from the main peak and from each other. Forced degradation studies are often performed to demonstrate the stability-indicating nature of the method.[11]
Known Impurities of Bisoprolol (as per EP and literature):
The European Pharmacopoeia lists several impurities for Bisoprolol, including Impurity A, D, E, G, K, L, and Q, which can be formed during synthesis or degradation.[11][12]
Quantitative Data from a Validated Method:
| Parameter | Bisoprolol Fumarate |
| Linearity Range (µg/mL) | 20 - 60 |
| Correlation Coefficient (r²) | >0.999 |
| % Mean Recovery | 98 - 102 |
| LOD (µg/mL) | 1 |
| LOQ (µg/mL) | 4 |
Data are from a representative validation study and may vary.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a typical pharmacopeial impurity analysis, from method selection to final reporting.
Caption: Decision pathway for pharmacopeial impurity analysis.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. ijpsr.com [ijpsr.com]
- 3. longdom.org [longdom.org]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Validated RP-HPLC method for telmisartan and metoprolol analysis. [wisdomlib.org]
- 8. uspbpep.com [uspbpep.com]
- 9. uspnf.com [uspnf.com]
- 10. uspnf.com [uspnf.com]
- 11. Simultaneous Quantitative Determination of Metoprolol, Atorvastatin and Ramipril in Capsules by a Validated Stability-Indicating RP-UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisoprolol Impurities | SynZeal [synzeal.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Metoprolol Impurity C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Metoprolol and its related compound, Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is Metoprolol Impurity C and why is its analysis critical?
Metoprolol Impurity C, chemically known as 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, is a process-related impurity and potential degradation product of Metoprolol.[1][2] Its monitoring during drug development and manufacturing is crucial as the presence of impurities, even in small amounts, can impact the efficacy and safety of the final pharmaceutical product.[3] Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) set strict limits for such impurities.[3]
Q2: I'm observing significant peak tailing for Metoprolol and Impurity C. What are the potential causes and solutions?
Peak tailing is a common issue when analyzing basic compounds like Metoprolol and its impurities. The primary causes and their respective solutions are outlined below:
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Secondary Silanol Interactions: Uncapped, acidic silanol groups on the silica-based column packing can interact with the basic amine groups of Metoprolol and Impurity C, causing tailing.
-
Solution: Use a modern, high-purity, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., pH 2.5-3) can suppress the ionization of silanol groups, minimizing these interactions.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.[4]
-
-
Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of the analytes.
-
Solution: Adjust the mobile phase pH to ensure consistent protonation of the analytes. A pH 2 units below the pKa of the analytes is generally recommended.[4]
-
Q3: My retention times for Metoprolol and Impurity C are shifting between injections. How can I troubleshoot this?
Retention time variability can compromise the reliability of your analytical method.[5] Common causes include:
-
Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time, leading to longer retention times.[6]
-
Temperature Fluctuations: Even minor changes in ambient or column temperature can significantly affect retention times.[7] A 1°C change can alter retention time by 1-2%.[8][9]
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent initial conditions for subsequent injections.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase composition before each injection.[4]
-
-
HPLC Pump Issues: Inconsistent flow rates due to worn pump seals, leaks, or air bubbles can cause fluctuating retention times.[7]
-
Solution: Regularly maintain the HPLC pump, prime the system to remove air bubbles, and check for leaks.[4]
-
Q4: I am having difficulty achieving adequate resolution between Metoprolol and other impurities. What adjustments can I make?
Poor resolution, where analyte peaks overlap, can hinder accurate quantification.[10] To improve separation:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly alter selectivity.[11] A shallower gradient may also improve the separation of closely eluting peaks.[11]
-
Adjust pH: For ionizable compounds, small changes in the mobile phase pH can have a substantial impact on selectivity and resolution.[11]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) can provide the necessary selectivity for separating challenging impurity profiles.[12]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although with longer run times.[11][13]
Troubleshooting Guides
Table 1: Troubleshooting Summary for Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use an end-capped column; lower mobile phase pH. |
| Column overload. | Reduce sample concentration or injection volume.[4] | |
| Retention Time Shift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and keep reservoirs capped.[4][6] |
| Temperature fluctuations. | Use a column thermostat for stable temperature control.[4][7] | |
| Insufficient column equilibration. | Increase equilibration time between runs (10-20 column volumes).[4] | |
| Poor Resolution | Suboptimal mobile phase composition. | Adjust organic solvent ratio, buffer pH, or gradient slope.[11] |
| Inadequate column chemistry. | Try a column with a different stationary phase (e.g., Phenyl-Hexyl).[12] | |
| Flow rate is too high. | Reduce the flow rate to improve separation.[11] | |
| High Backpressure | Column frit or tubing blockage. | Flush the system; replace in-line filters and frits if necessary. |
| Buffer precipitation in the mobile phase. | Ensure buffer solubility in the organic modifier; filter the mobile phase. |
Experimental Protocols & Data
Detailed Experimental Protocol: RP-HPLC for Metoprolol and Impurities
This protocol is a representative example for the analysis of Metoprolol and its related substances.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a pH 2.5 buffer solution (e.g., potassium dihydrogen phosphate). Mix 95 parts of this buffer with 5 parts of methanol (v/v).
-
Mobile Phase B: Mix 55 parts of methanol with 45 parts of acetonitrile (v/v).
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Metoprolol and its impurities (including Impurity C) in a suitable diluent to prepare individual or mixed stock solutions.
-
Working Standard Solution: Dilute the stock solutions to the desired concentration (e.g., 2.4 µg/mL for impurities).
-
Sample Solution: Prepare the test sample by dissolving the drug substance or product in the diluent to a known concentration (e.g., 80 mg of Metoprolol in 100 mL). Sonicate to ensure complete dissolution and filter through a 0.45 µm PVDF filter.
-
-
Chromatographic Conditions:
-
The parameters provided in the table below are a starting point and may require optimization.
-
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | ACE 5 C18 (250 mm x 4.6 mm, 5 µm) or Agilent Poroshell 120 EC-C18 (100 mm x 3.0 mm, 2.7 µm)[12] |
| Mobile Phase | Gradient elution with Mobile Phase A and B (as described above) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[12] |
| Detection Wavelength | 225 nm or 235 nm[14] or 274 nm[15] |
| Injection Volume | 10 µL |
| Example Retention Times | Metoprolol Impurity C: ~15.98 min; Metoprolol: ~28.76 min (under specific gradient conditions) |
Visualizations
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Relationship between Metoprolol and Impurity C.
References
- 1. veeprho.com [veeprho.com]
- 2. Metoprolol EP Impurity C | 1956321-87-1 | SynZeal [synzeal.com]
- 3. analysis.rs [analysis.rs]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. scribd.com [scribd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. mastelf.com [mastelf.com]
- 12. agilent.com [agilent.com]
- 13. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Quantification of Bisoprolol EP Impurity L
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of Bisoprolol EP Impurity L.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. What is Bisoprolol EP Impurity L?
Bisoprolol EP Impurity L is a known impurity of Bisoprolol, chemically identified as 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzaldehyde.[1] It is also referred to as Bisoprolol Benzaldehyde Impurity. This impurity is monitored and controlled in Bisoprolol and its formulations as per regulatory guidelines.[1]
2. I am not seeing a peak for Impurity L, or the peak is very small. What could be the issue?
There are several potential reasons for a missing or small peak for Impurity L:
-
Low Concentration: Impurity L may be present at a very low concentration in your sample, potentially below the limit of detection (LOD) of your current analytical method.
-
Inadequate Method Sensitivity: Your current HPLC method may not be sensitive enough to detect trace levels of this impurity.
-
Sample Degradation: Impurity L itself might be unstable under your sample preparation or storage conditions.
-
Incorrect Wavelength: The UV detector wavelength may not be optimal for detecting Impurity L.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by injecting a known standard of Bisoprolol and its impurities, including Impurity L.
-
Spike Study: Spike your sample with a known amount of Bisoprolol EP Impurity L reference standard to confirm that the method is capable of detecting it.
-
Optimize Detector Wavelength: While Bisoprolol is often detected around 225 nm or 273 nm, evaluate the UV spectrum of Impurity L to determine its maximum absorbance wavelength for improved sensitivity.[2][3]
-
Increase Sample Concentration: If regulatory limits allow, a more concentrated sample solution can help in detecting impurities present at low levels.
-
Review Sample Preparation: Ensure the diluent used for sample preparation is appropriate and does not cause degradation of the impurity.
3. The peak for Impurity L is showing significant tailing. How can I improve the peak shape?
Peak tailing for amine-containing compounds like Bisoprolol and its impurities can be a common issue in reversed-phase HPLC.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine group of Impurity L, causing tailing.
-
Solution: Use a base-deactivated column or an end-capped column. Adding a competing base, such as triethylamine (TEA), to the mobile phase (typically at a concentration of 0.1-0.5%) can also minimize these interactions.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of the amine group to ensure it is in a single ionic form. For Bisoprolol and its impurities, a mobile phase pH of around 3-4 is often effective.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.
-
4. I am observing co-elution of Impurity L with another peak. What should I do?
Co-elution can compromise the accuracy of quantification.
Troubleshooting Steps:
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight change can significantly alter selectivity.
-
Buffer Concentration: Modifying the buffer concentration can influence the retention of ionic compounds.
-
-
Change Mobile Phase pH: As mentioned earlier, altering the pH can change the retention times of ionizable compounds and improve resolution.
-
Modify Column Temperature: Increasing or decreasing the column temperature can affect the selectivity of the separation.
-
Select a Different Column: If the above steps do not resolve the co-elution, switching to a column with a different stationary phase (e.g., a different C18 phase from another manufacturer, a C8, or a phenyl column) may be necessary.
5. How can I accurately quantify Bisoprolol EP Impurity L without a reference standard?
While it is highly recommended to use a certified reference standard for accurate quantification, in its absence, the following approaches can be considered, though with limitations:[1]
-
Relative Response Factor (RRF): If the impurity has a similar chromophore and response to the active pharmaceutical ingredient (API), you can assume an RRF of 1.0 for preliminary estimations. However, this should be confirmed with a reference standard as soon as it becomes available.
-
Area Percent Normalization: This method assumes that all impurities have the same response factor as the API. It provides an estimate but is not considered a highly accurate quantification method.
Experimental Protocols
Recommended HPLC Method for Bisoprolol and its Impurities
This is a general starting method and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (80:20) |
Sample Preparation:
-
Accurately weigh and transfer a suitable amount of the sample into a volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration appropriate for the analysis.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Data Presentation
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for Bisoprolol peak) | ≤ 2.0 |
| Theoretical Plates (for Bisoprolol peak) | ≥ 2000 |
| Resolution (between Bisoprolol and nearest impurity) | ≥ 1.5 |
| %RSD for replicate injections (Area) | ≤ 2.0% |
Typical Retention Times (Example)
| Compound | Retention Time (min) |
| Bisoprolol EP Impurity A | ~10.8 |
| Bisoprolol EP Impurity L | (Varies with method, typically elutes before Bisoprolol) |
| Bisoprolol | ~22.2 |
| Bisoprolol EP Impurity B | ~23.4 |
Note: The British Pharmacopoeia provides chromatograms that can serve as a reference for peak elution order.[4]
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in Bisoprolol Impurity L quantification.
Caption: General experimental workflow for the quantification of Bisoprolol EP Impurity L.
References
Technical Support Center: Optimizing LC-MS Methods for 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. This compound is a known impurity of the beta-blockers metoprolol and bisoprolol.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant for LC-MS analysis?
A1: Understanding the physicochemical properties of the analyte is crucial for method development. Here is a summary of key properties:
| Property | Value | Significance for LC-MS |
| Molecular Formula | C₁₃H₁₉NO₃[1][2] | Determines the exact mass for MS detection. |
| Molecular Weight | 237.29 g/mol [1][2] | Used for calculating concentrations and for MS setup. |
| Structure | Contains a secondary amine, a hydroxyl group, an ether linkage, and a benzaldehyde group. | The secondary amine is basic and readily protonated for positive ion mode ESI. The overall structure indicates polarity. |
| Predicted pKa | The secondary amine group is expected to have a pKa in the range of 9-10. | This is a critical parameter for selecting the mobile phase pH to ensure the analyte is in its ionized form for good ESI response and chromatographic retention. An acidic mobile phase (pH 2-4) is recommended. |
| Polarity | Considered a polar compound. | Influences the choice of chromatographic column and mobile phase composition. Reversed-phase chromatography with a highly aqueous mobile phase or HILIC may be suitable. |
Q2: What is a good starting point for an LC-MS method for this analyte?
A2: Based on methods for similar compounds like metoprolol and other beta-blockers, a reversed-phase LC method with a C18 or C8 column is a good starting point.[3][4]
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, < 3 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over several minutes. |
| Flow Rate | 0.2 - 0.5 mL/min for 2.1 mm ID columns |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (Q1): m/z 238.1. Product ions (Q3) should be determined by infusing a standard solution of the analyte. A likely fragmentation would involve the loss of the isopropylamine group. |
Q3: How should I prepare my samples for analysis?
A3: Sample preparation depends on the matrix (e.g., in-process sample, formulation, biological fluid). For relatively clean samples, a simple "dilute and shoot" approach with the initial mobile phase may be sufficient. For more complex matrices like plasma or tissue extracts, protein precipitation or solid-phase extraction (SPE) is recommended to remove interferences.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Analyte not ionizing: Incorrect mobile phase pH or ESI settings. | Ensure the mobile phase is acidic (e.g., 0.1% formic acid) to protonate the secondary amine. Optimize ESI parameters (capillary voltage, gas flow, temperature). |
| Sample degradation: Analyte may be unstable in the sample solvent or at room temperature. | Prepare fresh samples and keep them cooled in the autosampler. | |
| MS settings incorrect: Wrong precursor/product ion selected. | Infuse a standard solution of the analyte to determine the correct m/z values and optimize collision energy. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the column: Silanol interactions on the stationary phase. | Use a column with end-capping or a modern, high-purity silica column. Add a small amount of a competing base, like triethylamine (use with caution as it can suppress ESI signal), or use a mobile phase with a slightly higher ionic strength. |
| Inappropriate mobile phase pH: pH is too close to the analyte's pKa. | Ensure the mobile phase pH is at least 2 units below the analyte's pKa. | |
| Column overload: Injecting too much sample. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times | Column equilibration: Insufficient time for the column to equilibrate between injections. | Increase the equilibration time in the gradient program. |
| Mobile phase composition changes: Evaporation of the organic solvent. | Ensure mobile phase bottles are properly sealed and have sufficient volume. | |
| Pump performance issues: Inconsistent flow rate. | Check the LC pump for leaks and perform routine maintenance. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting interferences from the sample matrix: Endogenous compounds in the matrix affecting analyte ionization. | Improve sample preparation using SPE to remove interferences. Modify the chromatographic gradient to separate the analyte from the interfering compounds. |
| High salt concentration in the sample: Salts can suppress the ESI signal. | Use a desalting step in your sample preparation or ensure the sample is sufficiently diluted. |
Experimental Protocol: Starting LC-MS/MS Method
This protocol provides a detailed starting point for the analysis of this compound.
1. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a series of working standards by diluting the stock solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS System and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: Waters ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Conditions:
-
Ion Source: ESI in Positive Mode
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
MRM Transition:
-
Q1 (Precursor Ion): 238.1 m/z
-
Q3 (Product Ion): To be determined by infusion and fragmentation of the standard. A probable fragment is around 180 m/z.
-
-
Collision Energy: To be optimized (start around 20-30 eV).
-
3. Sample Preparation (for plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for LC-MS analysis.
References
- 1. 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde | C13H19NO3 | CID 13621729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in Beta-Blocker Impurity Analysis
Welcome to our dedicated support center for troubleshooting chromatographic issues in the analysis of beta-blocker impurities. This resource provides in-depth guidance in a question-and-answer format to help you identify and resolve common problems, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal chromatographic separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1] This distortion can compromise resolution, affect the accuracy of peak integration, and reduce the overall reliability of the method.[2]
Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP tailing factor is calculated as:
-
Tf = W₀.₀₅ / 2f
-
Where W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% of the height.
-
A Tf value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 suggest significant tailing, while values above 2.0 are generally considered unacceptable for precise analytical methods.[2]
Q2: Why are beta-blocker analyses particularly prone to peak tailing?
A2: Beta-blockers are basic compounds, often containing amine functional groups.[3] In reversed-phase HPLC, which commonly uses silica-based columns, these basic analytes can interact with residual silanol groups (Si-OH) on the stationary phase surface.[4] These secondary interactions, in addition to the primary hydrophobic retention mechanism, can cause delayed elution of the analyte molecules, resulting in tailed peaks.[1][5]
Q3: What are the primary causes of peak tailing in HPLC analysis?
A3: Peak tailing can stem from various chemical and physical factors within the chromatographic system. The main causes can be categorized as follows:
-
Column-Related Issues:
-
Secondary Silanol Interactions: This is a major cause, especially for basic compounds like beta-blockers.[4]
-
Column Degradation: Over time, columns can lose efficiency, or the stationary phase can degrade, leading to poor peak shape.[2]
-
Column Contamination: Accumulation of sample matrix components on the column or frit can cause tailing.[6]
-
Improper Column Chemistry: Using a standard C18 column for highly basic compounds without proper mobile phase modifiers can lead to tailing.[2]
-
-
Mobile Phase Issues:
-
Sample and Injection-Related Issues:
-
Instrumental Issues:
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase to Mitigate Peak Tailing
Issue: You are observing significant peak tailing for a beta-blocker and its impurities on a C18 column.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For basic compounds like beta-blockers, lowering the mobile phase pH to between 2 and 3 is often effective.[9] At this low pH, the silanol groups on the silica surface are protonated (Si-OH) and less likely to interact with the protonated basic analytes (R-NH₃⁺).[5]
-
Increase Buffer Concentration: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM, to maintain a consistent pH throughout the separation.[2]
-
Add a Mobile Phase Additive:
-
Triethylamine (TEA): Adding a small amount of an amine modifier like TEA (e.g., 0.05-0.1%) can act as a silanol suppressor.[10][11] The TEA competes with the basic analytes for interaction with the active silanol sites, thereby improving peak shape.[11][12]
-
Ionic Liquids: These have also been shown to be effective additives for reducing silanol interactions.[12]
-
Quantitative Impact of pH Adjustment on Peak Asymmetry:
The following table illustrates the effect of mobile phase pH on the asymmetry factor (As) of methamphetamine, a basic compound, demonstrating a common trend for beta-blockers.
| Mobile Phase pH | Asymmetry Factor (As) of Methamphetamine |
| 7.0 | 2.35[9] |
| 3.0 | 1.10[9] |
As shown, decreasing the pH significantly improves peak symmetry.
Guide 2: Selecting the Right Column and Hardware
Issue: Mobile phase optimization has not fully resolved the peak tailing.
Troubleshooting Steps:
-
Use an End-Capped Column: Modern "end-capped" columns have fewer residual silanol groups, as they are chemically bonded with a small silylating agent to block the active sites.[4][5] This minimizes the potential for secondary interactions.
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups and can improve the peak shape of basic compounds.[2][7]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes from interacting with silanol groups.[2]
-
-
Check for System Issues:
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005") to reduce dead volume.[7]
-
Inspect and Replace Guard Column: If a guard column is in use, it may be contaminated. Replacing it can often restore peak shape.
-
Flush the Column: If the column is contaminated, flushing with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) may help.[2]
-
Experimental Protocols
Example Protocol: Analysis of Atenolol and its Impurities
This protocol provides a starting point for developing a robust HPLC method for beta-blocker impurity analysis.
-
Column: C18, 125 mm x 4.0 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 20 volumes of Tetrahydrofuran, 180 volumes of methanol, and 800 volumes of a 3.4 g/L solution of Potassium dihydrogen phosphate. The mobile phase also contains 1.0 g of Octane-1-Sulphonic acid sodium salt and 0.4 g of Tetra-n-butyl ammonium hydrogen Sulphate. The pH is adjusted to 3.0 ± 0.2 using dilute ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 226 nm for atenolol).
-
Column Temperature: 25°C.[13]
-
System Suitability:
-
Tailing Factor: Should not be more than 2.0.
-
Resolution: The resolution between critical impurity pairs should be greater than 1.5.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
A logical workflow for troubleshooting peak tailing.
Mechanism of Silanol Interaction with Basic Analytes
This diagram illustrates the chemical interaction between a protonated beta-blocker (a basic analyte) and an ionized silanol group on the silica surface of the stationary phase, which is a primary cause of peak tailing.
Interaction between a basic analyte and a silanol group.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. what to do to reduce peak tailing? - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Matrix Effects in the Analysis of Pharmaceutical Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of pharmaceutical impurities.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of pharmaceutical impurities?
A1: In the context of pharmaceutical analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include the active pharmaceutical ingredient (API), excipients, degradation products, and endogenous substances from biological samples.[1][2][3]
Matrix effects occur when these co-eluting components interfere with the ionization of the target impurity in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][4][5] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification of impurities.[2][4][5]
Q2: What are the common signs that my analysis is being affected by matrix effects?
A2: Several indicators may suggest the presence of matrix effects in your analysis:
-
Poor reproducibility: Inconsistent results across different sample preparations or injections.[4]
-
Inaccurate quantification: The calculated concentration of the impurity is lower (ion suppression) or higher (ion enhancement) than the true value.[6]
-
Poor linearity of calibration curves: The relationship between the analyte concentration and the instrument response is not linear.[7]
-
Variable internal standard response: Inconsistent signal intensity of the internal standard across different samples.[3]
-
Peak shape distortion: The chromatographic peak of the impurity may be distorted.[8]
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The main strategies can be broadly categorized into three areas:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include sample dilution, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[4][5][9]
-
Chromatographic Separation: Optimizing the chromatographic conditions can help separate the impurity of interest from co-eluting matrix components.[4][7] This can involve adjusting the mobile phase, gradient, column chemistry, or using techniques like two-dimensional liquid chromatography (2D-LC).[5]
-
Mass Spectrometry and Calibration Strategies: Adjusting MS parameters can sometimes reduce matrix effects.[7] More robustly, using appropriate calibration methods can compensate for unavoidable matrix effects. These include the use of a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration curves, or the standard addition method.[4][7][10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects.
Issue 1: Inconsistent Peak Areas and Poor Reproducibility
Possible Cause: Variable ion suppression or enhancement due to matrix components.
Troubleshooting Steps:
-
Evaluate Matrix Effect:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][7] A constant flow of the impurity standard is infused post-column while a blank matrix extract is injected. Dips or rises in the baseline signal indicate matrix effects.[4]
-
Post-Extraction Spike: This quantitative method compares the response of an impurity spiked into a blank matrix extract with the response of the impurity in a clean solvent at the same concentration.[7]
-
-
Optimize Sample Preparation:
-
Dilution: A simple first step is to dilute the sample extract.[4][7] This can reduce the concentration of interfering matrix components, but may compromise sensitivity.[7]
-
Extraction Method: If dilution is insufficient, a more selective sample preparation technique may be necessary. The choice depends on the nature of the impurity and the matrix.
-
| Sample Preparation Technique | Principle | Best For | Potential Drawbacks |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases based on its solubility. | Removing highly polar or non-polar interferences. | Can be labor-intensive and may have low recovery for some analytes. |
| Solid-Phase Extraction (SPE) | Separates components based on their physical and chemical properties as they interact with a solid stationary phase. | Selective isolation of analytes and removal of a broad range of interferences.[11] | Method development can be complex. |
| Protein Precipitation (PPT) | Removes proteins from biological samples by causing them to precipitate out of solution. | High-throughput screening of biological samples. | Often results in significant matrix effects from non-protein components.[12] |
| Matrix Precipitation | The active pharmaceutical ingredient (API) is dissolved and then precipitated by adding an anti-solvent, leaving the impurity in the solution. | Analysis of trace-level toxic impurities in drug substances. | Requires careful selection of solvent and anti-solvent. |
-
Refine Chromatographic Method:
-
Gradient Modification: Adjusting the mobile phase gradient can improve the separation between the impurity and interfering matrix components.[5]
-
Column Selection: Using a column with a different stationary phase chemistry can alter selectivity and improve separation.
-
Issue 2: Inaccurate Quantitative Results
Possible Cause: Consistent ion suppression or enhancement that is not accounted for in the calibration.
Troubleshooting Steps:
-
Implement a Robust Calibration Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the "gold standard" for compensating for matrix effects.[4] A SIL-IS has a chemical structure nearly identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the sample matrix.[1] This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition: The sample is spiked with known concentrations of the analyte.[4][10] This method is effective but can be time-consuming as it requires multiple analyses for each sample.[7]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in a chromatographic run.
Methodology:
-
Prepare a standard solution of the impurity of interest at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS system with a 'T' connector between the analytical column and the mass spectrometer ion source.
-
Infuse the impurity standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow from the column using a syringe pump.
-
Once a stable baseline signal for the impurity is observed, inject a blank matrix extract (a sample prepared in the same way as the actual samples but without the impurity).
-
Monitor the baseline signal of the impurity throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[4][5]
Protocol 2: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the impurity in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Spike Sample): Prepare a blank matrix extract. Spike this extract with the impurity standard to the same final concentration as Set A.
-
Set C (Pre-Spike Sample): Spike the blank matrix with the impurity standard before the extraction process to the same final concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of ~100% indicates no significant matrix effect.[5]
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
This evaluates the efficiency of the extraction process.
-
-
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Caption: A decision tree for selecting an appropriate sample preparation technique.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Low-Level Impurity Detection by HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity of detecting low-level impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: High Baseline Noise Obscuring Low-Level Impurity Peaks
Q: My chromatogram shows a noisy baseline, making it difficult to distinguish and accurately integrate low-level impurity peaks. What are the potential causes and how can I reduce the baseline noise?
A: High baseline noise can significantly impact the limit of detection (LOD) and limit of quantitation (LOQ) for trace impurities.[1] A noisy baseline is characterized by rapid, short-term fluctuations in the detector signal.[2] The primary goal is to increase the signal-to-noise ratio (S/N) to improve sensitivity.[3][4]
Troubleshooting Steps:
-
Mobile Phase Quality: The purity of your mobile phase is critical. Impurities in solvents or additives can create a high background signal.[3][5]
-
Solution: Always use high-purity, HPLC- or MS-grade solvents and fresh, high-purity reagents.[3][6] Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates and prevent microbial growth.[6][7] Ensure thorough degassing of the mobile phase using methods like sonication, helium sparging, or an inline degasser to prevent bubble formation in the detector flow cell.[4][8]
-
-
System Contamination: Contaminants can accumulate in the HPLC system, including the column, tubing, and detector flow cell, leading to a noisy baseline.[9]
-
Solution: Regularly flush the system with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase systems, to remove contaminants.[5] Consider using a guard column to protect the analytical column from strongly retained impurities.[10] If contamination is suspected in the detector cell, flush it with appropriate solvents.[11]
-
-
Detector Settings & Performance: Improper detector settings or a deteriorating lamp can be a source of noise.[12]
-
Solution: Optimize the detector's data acquisition rate and time constant (or response time). A longer time constant can reduce baseline noise but may also broaden peaks.[1][13] For UV detectors, ensure the lamp has sufficient energy and is properly aligned.[12] Check for and clean any contamination on the flow cell windows.[11]
-
-
Pump Performance: Inconsistent mobile phase delivery from the pump can cause pressure fluctuations and a noisy baseline.[14]
Issue 2: Poor Peak Shape (Tailing or Broadening) for Low-Concentration Impurities
Q: I am observing significant peak tailing for my impurities of interest, which affects resolution and integration. What causes this and how can I improve the peak shape?
A: Peak tailing occurs when a portion of the analyte is retained longer on the column than the main peak band, leading to an asymmetrical peak shape.[15] This is often caused by secondary interactions between the analyte and the stationary phase or other system issues.[16] Poor peak shape reduces peak height, which negatively impacts the S/N ratio and sensitivity.[17]
Troubleshooting Steps:
-
Secondary Silanol Interactions: For basic compounds, interactions with acidic residual silanol groups on the silica-based stationary phase are a common cause of tailing.[16][18]
-
Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups. Lowering the pH to between 2 and 3 will protonate the silanols, reducing their interaction with protonated basic analytes.[16][19] Alternatively, using a higher pH (7-8) can deprotonate the basic analyte, but care must be taken with silica-based columns. Consider using a column with a modified stationary phase, such as one with end-capping or a polar-embedded group, which shields the silanol groups.[19]
-
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[15][18]
-
Solution: While the goal is to detect low-level impurities, ensure the main component is not overloading the column. Dilute the sample or reduce the injection volume.[19]
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[15]
-
Solution: Minimize the length and internal diameter of all connecting tubing.[15] Ensure all fittings are properly made to avoid dead volumes.
-
-
Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[18][19]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Issue 3: Insufficient Sensitivity to Detect Trace-Level Impurities
Q: My method is not sensitive enough to detect impurities at the required low levels. How can I increase the overall sensitivity of my HPLC analysis?
A: Improving sensitivity involves either increasing the analyte signal, decreasing the baseline noise, or both.[3] Several aspects of the HPLC method can be optimized to achieve lower detection limits.
Strategies for Sensitivity Enhancement:
-
Optimize Detector Wavelength (UV/PDA): The choice of wavelength is critical for maximizing the signal of the impurity.
-
Change Detector Type: Not all detectors offer the same level of sensitivity.
-
Solution: For highly sensitive and selective detection of fluorescent compounds, a Fluorescence Detector (FLD) can be used, which is often 10-1000 times more sensitive than a UV detector.[22][23][24] For universal detection of non-volatile compounds, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed, though they may be less sensitive than UV for chromophoric compounds.[22][25] Coupling HPLC with Mass Spectrometry (HPLC-MS) provides exceptional sensitivity and specificity, allowing for trace-level detection and identification.[24][26]
-
-
Increase Column Efficiency: Sharper, narrower peaks are taller for the same peak area, leading to a better S/N ratio.[3]
-
Sample Enrichment: Concentrating the impurities in the sample before injection can significantly boost the signal.
-
Solution: Employ sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analytes of interest and remove matrix interferences.[26][27][28] Online enrichment techniques, such as using a trapping column, can also be automated within the HPLC system.[29]
-
Quantitative Data Summary
Table 1: Comparison of Common HPLC Detectors for Impurity Analysis
| Detector Type | Principle | Typical LOD | Selectivity | Gradient Compatibility | Key Application |
| UV-Vis / PDA | UV/Visible Light Absorbance | ~1 ng | Moderate | Yes | Compounds with chromophores[22][23] |
| Fluorescence (FLD) | Emission of light by fluorescent compounds | 1-10 pg | High | Yes | Fluorescent compounds or derivatized analytes[22][23] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized analytes | < 1 pg | Very High | Yes | Universal, provides structural information[24][26] |
| Refractive Index (RI) | Change in refractive index of the mobile phase | ~1 µg | Low | No | Universal detection of non-UV active compounds[22][24] |
| Charged Aerosol (CAD) | Nebulization and charge detection of non-volatile analytes | ~1-10 ng | Low | Yes | Universal detection of non-volatile compounds[25] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Sensitivity and Peak Shape
This protocol outlines a systematic approach to optimizing the mobile phase to enhance the detection of low-level impurities.
Objective: To improve the resolution and peak shape of trace impurities by adjusting mobile phase pH and organic modifier.
Materials:
-
HPLC-grade water, acetonitrile, and methanol.
-
High-purity mobile phase additives (e.g., formic acid, ammonium acetate, trifluoroacetic acid).
-
pH meter.
-
0.22 µm membrane filters.
Methodology:
-
Initial Screening: Begin by screening different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.[30]
-
pH Optimization:
-
Prepare a series of mobile phase A buffers at different pH values. For acidic and neutral impurities, screen a pH range of 2.5 to 4.5. For basic impurities, screen a pH range of 2.5 to 7.5 (for silica-based columns) or higher with hybrid columns.[19][30]
-
For each pH, run a gradient elution from a low to high percentage of the organic modifier.
-
Evaluate the chromatograms for changes in retention time, peak shape (tailing factor), and resolution between the impurity and the main peak.
-
-
Gradient Optimization:
-
Once a suitable pH and organic modifier are selected, optimize the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.[27]
-
Adjust the initial and final organic percentages to ensure all impurities are eluted within a reasonable time.
-
-
Mobile Phase Preparation Best Practices:
Protocol 2: Sample Enrichment using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for enriching trace-level impurities from a sample matrix using SPE.
Objective: To concentrate low-level impurities and remove interfering matrix components to improve detection sensitivity.
Materials:
-
SPE cartridges with a suitable stationary phase (e.g., C18 for nonpolar impurities).
-
SPE vacuum manifold.
-
Sample dissolved in an appropriate solvent.
-
Conditioning, washing, and elution solvents.
Methodology:
-
Cartridge Conditioning:
-
Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to wet the stationary phase.
-
Equilibrate the cartridge by passing the same solvent as the sample matrix through it.
-
-
Sample Loading:
-
Load the sample onto the SPE cartridge at a slow, controlled flow rate to ensure proper binding of the analytes.
-
-
Washing:
-
Pass a wash solvent (typically a weaker solvent than the elution solvent) through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to elute interferences but not the analytes of interest.
-
-
Elution:
-
Elute the retained impurities with a small volume of a strong organic solvent. This step concentrates the analytes.
-
-
Analysis:
-
The collected eluate, now enriched with the impurities, can be directly injected into the HPLC or evaporated and reconstituted in a smaller volume of mobile phase for further concentration.
-
Visualizations
References
- 1. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Factors that affect sensitivity in HPLC - Tech Information [mtc-usa.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. mastelf.com [mastelf.com]
- 11. agilent.com [agilent.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. agilent.com [agilent.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. benchchem.com [benchchem.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 19. uhplcs.com [uhplcs.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 22. mastelf.com [mastelf.com]
- 23. labinsights.nl [labinsights.nl]
- 24. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 25. b-ac.co.uk [b-ac.co.uk]
- 26. veeprho.com [veeprho.com]
- 27. synthinkchemicals.com [synthinkchemicals.com]
- 28. drawellanalytical.com [drawellanalytical.com]
- 29. mdpi.com [mdpi.com]
- 30. chromatographyonline.com [chromatographyonline.com]
Column selection for optimal separation of Metoprolol and its impurities
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimal selection of HPLC columns for the effective separation of Metoprolol and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for routine analysis of Metoprolol and its common impurities?
For standard analysis of Metoprolol and its related chromophoric impurities, a Reverse-Phase (RP) C18 column is the most common and recommended starting point. Columns with modern superficially porous particle technology, such as the Agilent Poroshell 120 EC-C18, are known to provide excellent peak shapes and efficient separations.[1]
Q2: How can the enantiomers, (R)- and (S)-Metoprolol, be separated?
The separation of Metoprolol's enantiomers requires a chiral separation technique. There are two primary approaches:
-
Direct Separation using a Chiral Stationary Phase (CSP): This is the most prevalent and efficient method.[2] Polysaccharide-based CSPs, particularly the Chiralcel OD column (cellulose tris(3,5-dimethylphenylcarbamate)), are widely reported to provide high resolution for Metoprolol enantiomers.[2][3][4][5]
-
Indirect Separation with a Chiral Mobile Phase Additive: It is possible to achieve enantioseparation on a standard C18 column by adding a chiral selector, such as methyl-β-cyclodextrin (M-β-CD), to the mobile phase.[2][6]
Q3: Some Metoprolol impurities are polar and lack a UV chromophore. How can these be separated and detected?
Impurities like M and N are polar and non-chromophoric, making them difficult to retain and detect with standard RP-HPLC-UV methods.[7][8] For these compounds, Hydrophilic Interaction Chromatography (HILIC) is the recommended technique.[7][8][9]
-
Column Choice: A mixed-mode column like the Acclaim™ Trinity™ P2 or a dedicated HILIC column such as the Halo Penta HILIC is effective.[7][8][10]
-
Detection: Since these impurities do not absorb UV light, a universal detector like a Charged Aerosol Detector (CAD) is required for reliable quantification.[7][8]
Q4: Are there official HPLC methods for Metoprolol impurity profiling in major pharmacopoeias?
Yes, pharmacopoeias like the United States Pharmacopeia (USP) are actively modernizing their monographs to replace older techniques like Thin Layer Chromatography (TLC) with more robust HPLC methods.[1] For instance, the USP monograph for Metoprolol Succinate Extended-Release Tablets specifies HPLC methods, often utilizing a C8 (L7 packing) column for dissolution testing and impurity analysis.[11][12] The European Pharmacopoeia (EP) also includes HPLC methods for determining related substances.[1]
Column Selection Guide
The choice of an HPLC column is critically dependent on the analytical objective. The following decision tree illustrates a logical workflow for selecting the appropriate column type.
Caption: Decision tree for optimal column selection in Metoprolol analysis.
Troubleshooting Guides
Issue 1: Poor Resolution Between Metoprolol and an Impurity Peak
| Possible Causes | Solutions |
| Inappropriate Mobile Phase Composition | Adjust the organic modifier-to-buffer ratio. For RP-HPLC, decreasing the organic content generally increases retention and may improve resolution. For complex separations, switch from an isocratic to a gradient method.[1] |
| Incorrect Column Chemistry | If resolution is poor on a standard C18 column, consider a different stationary phase. A Phenyl-Hexyl phase can offer unique selectivity for aromatic compounds.[1] |
| Suboptimal Temperature | Enantioselectivity, in particular, can be highly temperature-dependent.[2] Optimize the column temperature (e.g., test in a range of 15-40°C) to maximize the resolution between critical pairs. |
| Flow Rate is Too High | While faster flow rates shorten run times, they can decrease efficiency. A lower flow rate generally increases resolution. Optimize the flow rate to find a balance between separation and analysis time.[2] |
Issue 2: Peak Tailing for the Metoprolol Peak
| Possible Causes | Solutions |
| Secondary Interactions with Column Silica | Metoprolol is a basic amine and can interact with residual silanols on the silica surface, causing tailing.[13] Use a modern, high-purity silica column or one with end-capping (e.g., Poroshell 120 EC-C18).[1] Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase (~0.1%) can mitigate this issue. |
| Inappropriate Mobile Phase pH | The pH can affect the ionization state of Metoprolol. Adjusting the pH of the mobile phase buffer can significantly improve peak shape.[2] |
| Column Overload | Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or the concentration of the sample to see if the peak shape improves.[14] |
| Column Contamination or Degradation | The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2] |
Issue 3: Inconsistent or Drifting Retention Times
| Possible Causes | Solutions |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis.[2] |
| Fluctuations in Temperature | Changes in ambient temperature can affect retention times. Use a column thermostat or a column compartment with temperature control to maintain a constant, stable temperature.[2] |
| Mobile Phase Composition Changes | Volatile components of the mobile phase can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[2] |
| HPLC Pump Malfunction | Issues with the pump, such as leaks or improper priming, can lead to an inconsistent flow rate. Check the pump to ensure it is delivering a stable, pulse-free flow.[2] |
Data and Methodologies
Table 1: Example HPLC Conditions for Metoprolol Analysis
| Analytical Goal | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Impurity Profiling | ACE 5 C18 (250 x 4.6 mm, 5 µm) | Gradient: A) 95:5 pH 2.5 buffer/Methanol B) 55:45 Methanol/Acetonitrile | 1.0 mL/min | UV @ 225 nm | |
| Chiral Separation (Direct) | Chiralcel OD | Varies; often Hexane/Ethanol/Isopropanol with a basic additive like diethylamine (DEA) | ~1.0 mL/min | UV or Fluorescence | [3][5] |
| Chiral Separation (Indirect) | Macherey Nagel C18 (250 x 4.6 mm, 5.0 µm) | 86:14 Aqueous (1.5 g/L M-β-CD, pH 3.1) / Methanol | 0.5 mL/min | UV @ 274 nm | [6] |
| Polar Impurity Analysis | Acclaim™ Trinity™ P2 (HILIC) | Isocratic; optimized pH and ionic strength of ammonium formate buffer | - | CAD | [7][10] |
| Polar Impurity Analysis | Halo Penta HILIC (150 x 4.6 mm, 5 µm) | Acetonitrile and Ammonium Formate Buffer (pH 2.8 or 3.2) | - | CAD | [8] |
Experimental Protocols
Protocol 1: General Impurity Profiling using RP-HPLC
This protocol is a representative example for the separation of Metoprolol from its process-related impurities.
Caption: General workflow for Metoprolol impurity analysis by RP-HPLC.
Methodology:
-
Column: Utilize a C18 column (e.g., ACE 5 C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: A mixture of pH 2.5 buffer and methanol (95:5 v/v).
-
Mobile Phase B: A mixture of methanol and acetonitrile (55:45 v/v).
-
Filter the mobile phase through a 0.45 µm filter before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: 30°C.
-
Run a gradient program to elute all impurities and the main compound within a reasonable time, for example, a 60-minute total run time.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent to achieve a target concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis: Inject the prepared sample and system suitability solutions. Identify and quantify impurities based on their retention times and peak areas relative to the Metoprolol standard.
Protocol 2: Chiral Separation using a CSP
This protocol outlines the direct separation of Metoprolol enantiomers.
Methodology:
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, ethanol, and isopropanol, often with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape. A composition could be Hexane:Ethanol:Isopropanol:DEA (88:10.2:1.8:0.2).[5]
-
Chromatographic Conditions:
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection is often used for higher sensitivity in biological samples, but UV detection is also applicable.[5][15]
-
Column Temperature: Maintain a constant temperature, for example, 24°C, as enantioselectivity can be temperature-sensitive.[2][5]
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample. The two enantiomers, (R)- and (S)-Metoprolol, will elute as two separate, resolved peaks.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. analysis.rs [analysis.rs]
- 8. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. uspnf.com [uspnf.com]
- 12. uspnf.com [uspnf.com]
- 13. Metoprolol Tartrate Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. mac-mod.com [mac-mod.com]
- 15. Determination of metoprolol enantiomers in human urine by coupled achiral-chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mobile Phase Optimization for Bisoprolol Impurity Analysis
Welcome to the technical support center for Bisoprolol impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase conditions for accurate and robust HPLC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of Bisoprolol and its impurities via HPLC.
Q1: My Bisoprolol peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing for basic compounds like Bisoprolol is a frequent issue in reversed-phase HPLC. It is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For a basic compound like Bisoprolol, a lower pH (e.g., pH 2.5-3.5) will ensure the analyte is in its protonated (ionized) form, which can reduce interactions with silanols. Conversely, a higher pH can also be explored, but care must be taken not to exceed the column's pH stability range.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups, thereby improving peak shape. Consider increasing the buffer concentration in increments (e.g., from 10mM to 25mM or 50mM).
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic analytes.[1]
-
Add an Ion-Pairing Agent: In some cases, adding an ion-pairing agent like 1-hexanesulfonic acid sodium salt to the mobile phase can improve peak shape and retention of basic compounds.[2]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1] Try diluting your sample and re-injecting to see if the peak shape improves.
Q2: I am not getting good resolution between Bisoprolol and its known impurities. What should I try?
A2: Achieving adequate resolution between the main active pharmaceutical ingredient (API) peak and its impurities is critical for accurate quantification.
Optimization Strategies:
-
Modify Organic Modifier Ratio: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a primary factor affecting retention and selectivity. Systematically vary the percentage of the organic modifier. A lower percentage will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change the Organic Modifier: If changing the ratio of your current organic modifier is not effective, try switching to a different one. For example, if you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Adjust pH: The ionization state of Bisoprolol and its impurities can be manipulated by changing the mobile phase pH, which can significantly impact their retention behavior and improve separation.[3]
-
Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient elution program can be employed. A shallow gradient can help to separate closely eluting impurities from the main peak. A gradient of increasing organic phase concentration can be effective.
-
Column Selection: Consider using a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Q3: I am observing ghost peaks in my chromatogram. What could be the source?
A3: Ghost peaks are extraneous peaks that do not originate from the injected sample.
Possible Causes and Solutions:
-
Contaminated Mobile Phase: Ensure that high-purity HPLC-grade solvents and freshly prepared buffers are used. Contaminants in the water or solvents can appear as ghost peaks, especially in gradient elution.
-
System Carryover: A previous, more concentrated sample may not have been completely flushed from the injector or column. Run several blank injections (mobile phase only) to see if the ghost peaks persist. If so, implement a robust needle wash protocol and ensure the injection system is clean.
-
Degradation of Mobile Phase Components: Some mobile phase additives can degrade over time. Prepare fresh mobile phase daily.
-
Bleed from the Column: An old or unstable column can "bleed" stationary phase, resulting in a rising baseline or ghost peaks in a gradient run.
Q4: My retention times are drifting. What should I do?
A4: Consistent retention times are crucial for peak identification and method reproducibility.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, allow sufficient time for the column to return to initial conditions between runs.
-
Mobile Phase Composition: Inaccurately prepared mobile phase can lead to drifting retention times. Ensure precise measurements of all components. If using a pre-mixed mobile phase, be aware of potential solvent evaporation over time, which can alter the composition.
-
Temperature Fluctuations: Column temperature affects retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[4]
-
Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time shifts. Check for leaks and ensure the pump is properly primed and degassed.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for Bisoprolol Impurity Analysis
This protocol outlines a systematic approach to developing a mobile phase for the analysis of Bisoprolol and its impurities.
1. Initial Conditions:
- Column: C18, 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase A: 20 mM Phosphate Buffer, pH adjusted to 3.0 with orthophosphoric acid.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 226 nm.[5]
- Injection Volume: 10 µL.
- Column Temperature: 25 °C.
2. Isocratic Elution Screening:
- Prepare a series of mobile phases with varying ratios of Mobile Phase A to Mobile Phase B (e.g., 75:25, 70:30, 65:35 v/v).
- Inject a standard solution containing Bisoprolol and known impurities for each mobile phase composition.
- Evaluate the chromatograms for peak shape, retention time, and resolution between Bisoprolol and its impurities.
3. pH Adjustment:
- If resolution is insufficient, adjust the pH of Mobile Phase A (e.g., to 2.5 or 3.5) and repeat the isocratic screening. Retention of Bisoprolol is often sensitive to pH changes.[3]
4. Gradient Elution Development (if necessary):
- If isocratic elution does not provide adequate separation of all impurities, develop a gradient method.
- Start with a high aqueous composition (e.g., 90% A) and gradually increase the organic composition (e.g., to 70% B) over a set period (e.g., 20 minutes).
- Optimize the gradient slope and duration to achieve the desired separation.
Protocol 2: Forced Degradation Study of Bisoprolol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
1. Sample Preparation:
- Prepare a stock solution of Bisoprolol in a suitable solvent (e.g., methanol or mobile phase).
2. Stress Conditions:
- Acid Hydrolysis: Treat the stock solution with 0.1N HCl and heat at 60°C for 1 hour.[5]
- Base Hydrolysis: Treat the stock solution with 0.1N NaOH and heat at 60°C for 1 hour.[5]
- Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
- Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a specified period.
- Photolytic Degradation: Expose the drug solution to UV light.
3. Analysis:
- After exposure, neutralize the acid and base-stressed samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the stressed samples using the developed HPLC method.
- The method is considered stability-indicating if the degradation products are well-resolved from the parent Bisoprolol peak and from each other.[6]
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Bisoprolol Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Methanol: Phosphate Buffer (65:35, v/v)[7] | Buffer: Acetonitrile (75:25, v/v), pH 5.6[5] | 20 mM Phosphate Buffer (pH 2.5): Methanol: Acetonitrile (42:29:29, v/v/v)[6] | 25 mM Ammonium Acetate (pH 5.0): Methanol (65:35, v/v)[3] |
| Column | Hi Qsil C18 (250 x 4.6 mm, 5 µm)[7] | C18[5] | Oyster ODS3 (150 x 4.6 mm, 5 µm)[6] | Luna C18-2 (50 x 4.6 mm, 3 µm)[3] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[5] | 1.0 mL/min[6] | 0.8 mL/min[3] |
| Detection (UV) | 225 nm[7] | 226 nm[5] | 230 nm[6] | 230 nm[3] |
| Retention Time (Bisoprolol) | 4.75 min[7] | Not specified | 2.54 min[6] | 1.45 min[3] |
Visualizations
Caption: Troubleshooting workflow for Bisoprolol peak tailing.
Caption: Systematic workflow for mobile phase optimization.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. mjcce.org.mk [mjcce.org.mk]
- 3. Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. japsonline.com [japsonline.com]
- 7. scispace.com [scispace.com]
Validation & Comparative
Validation of analytical method for 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde as per ICH guidelines
Comparative Guide to Analytical Method Validation for 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
This guide provides a comparative overview of two common analytical methods for the quantification of this compound, a known impurity of beta-blockers like Metoprolol and Bisoprolol.[1][2][3] The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the methods are suitable for their intended purpose in pharmaceutical quality control.[4][5][6][7]
The two methods compared are:
-
Method A: A conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
Method B: A modern Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).
This comparison is intended for researchers, analytical scientists, and drug development professionals to aid in selecting the appropriate analytical technique for impurity profiling and quantification.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for separating, identifying, and quantifying components in a mixture.[8] When coupled with a UV detector, it offers a robust and reliable method for routine quality control.
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC.[9][10] By using columns with smaller particle sizes (<2 µm) and operating at higher pressures, UHPLC delivers faster analysis times, superior resolution, and increased sensitivity.[10] Coupling UHPLC with a mass spectrometer (MS/MS) provides unparalleled selectivity and sensitivity, making it ideal for detecting and quantifying trace-level impurities.[11][12]
Logical Workflow for ICH Q2(R1) Method Validation
The following diagram illustrates the typical workflow for validating an analytical procedure according to ICH Q2(R1) guidelines. This process ensures that the chosen analytical method is reliable, reproducible, and fit for its intended use.
Caption: Workflow for analytical method validation as per ICH Q2(R1) guidelines.
Comparative Performance Data
The performance of Method A (HPLC-UV) and Method B (UHPLC-MS/MS) was evaluated based on the validation parameters stipulated in ICH Q2(R1). The results are summarized below.
| Validation Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS | ICH Acceptance Criteria |
| Specificity | No interference from blank/placebo at the analyte's retention time. | No interference observed; mass transition is highly specific. | No interference at the analyte's retention time/m/z. |
| Linearity (R²) | 0.9992 | > 0.9998 | R² ≥ 0.999 |
| Range | 1.0 - 15.0 µg/mL | 0.5 - 500 ng/mL | As per linearity |
| Accuracy (% Recovery) | 98.9% - 101.5% | 99.5% - 100.8% | 98.0% - 102.0% for impurities |
| Precision (Repeatability, %RSD) | 1.2% | 0.8% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.5% | 1.1% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 ng/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%). | Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±5%). | No significant impact on results. |
| Analysis Run Time | ~15 minutes | ~5 minutes | N/A |
Performance Attribute Comparison
This diagram visually contrasts the key attributes of the two analytical methods.
Caption: Key performance attribute comparison between HPLC-UV and UHPLC-MS/MS.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. All experiments use a reference standard of this compound.
Method A: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 65:35 (v/v) mixture of 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
Linearity Protocol:
-
Prepare a stock solution of the reference standard at 100 µg/mL.
-
Perform serial dilutions to create at least five calibration standards ranging from 1.0 µg/mL to 15.0 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Calculate the coefficient of determination (R²) using linear regression analysis.
Accuracy Protocol:
-
Prepare a sample matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the concentration of the analyte using the calibration curve.
-
Express accuracy as the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Method B: UHPLC-MS/MS
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MRM Transition: Precursor ion [M+H]⁺ → Product ion (Specific m/z values to be determined via infusion). A deuterated analog can be used as an internal standard.[13]
-
Injection Volume: 5 µL.
Linearity Protocol:
-
Prepare a stock solution of the reference standard at 10 µg/mL.
-
Perform serial dilutions to create at least six calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Calculate the coefficient of determination (R²) using a weighted (1/x) linear regression.
Limit of Quantitation (LOQ) Protocol:
-
Prepare a series of low-concentration spiked samples.
-
Analyze the samples and determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Verify the LOQ by analyzing six replicate samples at this concentration. The precision (%RSD) should be ≤ 10% and accuracy (% recovery) should be within 80-120%.
Conclusion and Recommendation
Both HPLC-UV and UHPLC-MS/MS methods can be successfully validated for the quantification of this compound according to ICH Q2(R1) guidelines.
-
Method A (HPLC-UV) is a cost-effective and robust choice for routine quality control where impurity levels are expected to be well above the detection limit. Its simplicity makes it suitable for standard QC laboratories.[8]
-
Method B (UHPLC-MS/MS) is the superior choice for applications requiring high sensitivity, high specificity, and high throughput.[10][14] Its ability to detect and quantify trace-level impurities makes it indispensable for in-depth impurity profiling, stability studies, and toxicological assessments where low limits of detection are critical.[11][15] The significantly shorter run time also offers a major advantage in high-throughput environments.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde | C13H19NO3 | CID 13621729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. fda.gov [fda.gov]
- 7. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 11. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clearsynth.com [clearsynth.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Insights into the Analysis of Metoprolol Impurity C: A Comparative Guide
A detailed examination of analytical methodologies for the quantification of Metoprolol Impurity C, providing researchers, scientists, and drug development professionals with a comparative overview of available techniques. This guide synthesizes data from various studies to highlight the performance of different analytical approaches and offers detailed experimental protocols.
Metoprolol, a widely prescribed beta-blocker, undergoes rigorous purity testing to ensure its safety and efficacy. A critical aspect of this testing is the accurate quantification of impurities, such as Metoprolol Impurity C. This guide provides a comprehensive comparison of analytical methods for the analysis of Metoprolol Impurity C, drawing upon published experimental data to inform laboratory practices. While direct inter-laboratory comparison studies are not publicly available, this document serves as a valuable resource by comparing the performance of various analytical techniques reported in the scientific literature.
Comparative Analysis of Analytical Methods
The primary analytical technique for the quantification of Metoprolol Impurity C is High-Performance Liquid Chromatography (HPLC). Various HPLC-based methods have been developed, each with distinct advantages and performance characteristics. The following table summarizes the key parameters of these methods.
| Analytical Method | Column | Mobile Phase | Detection | Reported Performance | Reference |
| Reversed-Phase HPLC | C18 (e.g., Akzo Nobel Kromasil, 250 mm x 4.6 mm, 5 µm) | Methanol:0.1 M Hydrochloric Acid (50:50) | UV | The retention time for Impurity C was 3.7 min, distinct from Metoprolol (5.9 min), demonstrating selectivity.[1] | [1] |
| Reversed-Phase HPLC | YMC-Triart PFP C18 (250 mm x 4.6 mm, 5 µm) | Buffer solution 2:Acetonitrile (60:40 v/v) | UV (235 nm) | The method was developed for the simultaneous determination of amlodipine, metoprolol, and their impurities, including Impurity C.[2] | [2] |
| HPLC with UV Detection | Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) | A: 10 mM Ammonium acetate; B: Acetonitrile (Gradient) | UV (280 nm) | This method was developed to replace older TLC methods and provides good peak shapes and separation for metoprolol and its impurities.[3] | [3] |
| Hydrophilic Interaction Chromatography (HILIC) with Charged Aerosol Detection (CAD) | Thermo Scientific™ Acclaim™ Trinity™ P2 (mixed-mode) | Not specified | CAD | This technique is suitable for impurities lacking a UV chromophore. While specific data for Impurity C is not provided, the LOD for other impurities (M and N) were 10 and 25 ng, respectively.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for the key experiments cited in this guide.
1. Reversed-Phase HPLC with UV Detection (Adapted from[1])
-
Objective: To separate and quantify Metoprolol Impurity C in the presence of the active pharmaceutical ingredient (API).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Procedure: Inject the standard and test solutions into the chromatograph and record the chromatograms. The retention time of Impurity C is compared to that of the standard for identification.
2. Reversed-Phase HPLC for Simultaneous Determination (Adapted from[2])
-
Objective: To simultaneously determine Metoprolol, Amlodipine, and their respective impurities, including Metoprolol Impurity C.
-
Instrumentation: An HPLC system with a UV detector (e.g., Ultimate 3000 HPLC system).[2]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Reference Stock Solution for Metoprolol-related compound C: 5 mg of Metoprolol-related compound C standard is dissolved in 25 mL of diluent.[2]
-
-
Procedure: Inject the prepared solutions into the HPLC system. The method is validated according to ICH guidelines.[2]
Visualizing the Workflow and Impurity Relationships
To better understand the process of an inter-laboratory comparison and the context of impurity analysis, the following diagrams are provided.
References
Unveiling Trace Impurities: A Comparative Guide to Analytical Techniques for Beta-Blocker Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and safety of beta-blocker formulations is paramount. This guide provides a comprehensive comparison of key analytical techniques used for the identification and quantification of impurities, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Beta-blockers, a class of drugs widely prescribed for cardiovascular conditions, can contain impurities originating from the manufacturing process, degradation, or storage. Regulatory bodies mandate stringent control over these impurities. This comparative study delves into the most prevalent and effective analytical techniques for beta-blocker impurity profiling: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Performance Comparison of Analytical Techniques
The selection of an analytical technique for impurity profiling is a critical decision driven by factors such as sensitivity, selectivity, speed, and the nature of the impurities. The following table summarizes the quantitative performance of these methods based on published literature, offering a clear comparison to guide your choice.
| Analytical Technique | Common Analytes | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC-UV | Propranolol & 10 known impurities | - | 0.0123–0.4266 µg/mL[1] | > 0.9982[1] | Robust, widely available, suitable for routine quality control. | Lower sensitivity compared to MS, may require longer run times. |
| UPLC-MS/MS | Esmolol & 20 impurities | - | - | - | High sensitivity and selectivity, provides structural information for impurity identification.[2] | Higher equipment cost and complexity. |
| UPLC-QqQ-MS/MS | 15 beta-blockers | - | 0.1 to 0.5 ng/mL[3] | > 0.995[3] | Excellent for trace-level quantification in complex matrices.[3] | Requires significant expertise for method development and maintenance. |
| GC-MS | 6 beta-blockers & 2 beta-agonists | 20 ng/mL (average)[4] | - | - | High resolution for volatile and semi-volatile impurities, provides structural information. | Requires derivatization for non-volatile beta-blockers, which can add complexity.[4][5] |
| Capillary Electrophoresis (CE)-ECL | Atenolol, Metoprolol, Esmolol | 0.1 - 0.5 µmol/L[6] | - | - | High separation efficiency, low sample and reagent consumption.[7] | Lower sensitivity for some applications, reproducibility can be a challenge. |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Propranolol Impurities[1]
-
Column: C18 column (100 × 4.6 mm, 2.7 μm)
-
Mobile Phase: A binary gradient mixture of pH 2.3 phosphate buffer and organic modifiers (acetonitrile, methanol, and isopropyl alcohol).
-
Detection: UV detector.
-
Sample Preparation: Propranolol bulk drug, tablets, and capsules were dissolved in a suitable solvent.
-
Key Validation Parameters: The method was validated for specificity, limit of detection, limit of quantitation, linearity, precision, accuracy, and robustness.[1]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Esmolol Impurities[2]
-
LC System: Thermo Scientific UPLC system.
-
Column: Ultimate UPLC LP-C18 column (2.1 mm × 110 mm, 1.8 μm).
-
Mobile Phase: Gradient elution using (A) Aqueous solution (containing 5 mmol/L ammonium formate + 0.1 % formic acid) and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
MS System: Thermo ScientificTM Q Exactive MS system with an ESI ion source.
-
Sample Preparation: Esmolol injections were diluted with H2O to a final concentration of 0.1 mg/mL.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Beta-Blocker Screening[4][5]
-
Derivatization: A crucial step for GC analysis of polar beta-blockers. Trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is effective.[5] Another option is derivatization with pentafluoropropionic anhydride (PFPA).[4]
-
GC Column: HP-Ultra 1, length 25 m, i.d. 0.2 mm, film thickness 0.11 µm.[8]
-
Carrier Gas: Helium.
-
Injector Temperature: 280 ºC.
-
Temperature Program: 180 ºC (0 min), ramped to 240 ºC, and then to 320 ºC.[8]
-
MS Detection: Electron Impact (EI) ionization.
Capillary Electrophoresis (CE) for Beta-Blocker Analysis[6]
-
Instrumentation: Capillary electrophoresis system with electrochemiluminescence (ECL) detection.
-
Running Buffer: A suitable buffer containing an additive like Poly-β-cyclodextrin to improve separation.
-
Separation Principle: Based on the differential migration of charged analytes in an electric field.
-
Sample Preparation: Pharmaceutical formulations or urine samples are diluted and injected directly.
Visualizing the Workflow and Technique Relationships
To better understand the analytical process and the interplay between different techniques, the following diagrams have been generated.
Caption: General experimental workflow for beta-blocker impurity analysis.
Caption: Logical relationship of analytical techniques for impurity profiling.
Forced Degradation Studies: A Critical Component
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure.[9] These studies are crucial for developing stability-indicating methods that can separate and quantify the active pharmaceutical ingredient from its degradation products.[9] For instance, a study on bisoprolol fumarate using LC-UV-MS/MS revealed that acid hydrolysis led to the formation of specific impurities, while alkaline hydrolysis produced a different set of degradation products.[10]
Conclusion
The choice of an analytical technique for beta-blocker impurity profiling depends on the specific requirements of the analysis. HPLC remains a workhorse for routine quality control due to its robustness. For higher sensitivity and structural elucidation of unknown impurities, UPLC coupled with mass spectrometry is the gold standard. GC-MS is a powerful tool for volatile impurities but often necessitates a derivatization step. Capillary electrophoresis offers high separation efficiency with minimal solvent consumption. By understanding the capabilities and limitations of each technique, researchers can develop and validate robust analytical methods to ensure the quality, safety, and efficacy of beta-blocker drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. An innovative impurity profiling of esmolol hydrochloride injection using UPLC-MS based multiple mass defect filter, chemometrics and <i>in-silico</i> toxicity prediction - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of β-blockers in pharmaceutical and human urine by capillary electrophoresis with electrochemiluminescence detection and studies on the pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of beta-blockers in pharmaceutical preparations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ipdj.gov.pt [ipdj.gov.pt]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC for the Analysis of Bisoprolol Impurities
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, the rigorous control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. Bisoprolol, a widely used beta-blocker for treating cardiovascular diseases, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analytical testing of Bisoprolol and its related impurities. The information presented herein is a synthesis of findings from various studies, offering a comprehensive overview of the methodologies and their respective performance characteristics.
Introduction to Chromatographic Techniques for Impurity Profiling
Both HPLC and UPLC are powerful separation techniques used to identify and quantify impurities in pharmaceutical products. HPLC has long been the industry standard, known for its robustness and versatility.[1] UPLC, a more recent advancement, utilizes smaller particle size columns (sub-2 µm) and higher operating pressures to achieve faster separations and improved resolution.[2] The choice between these two techniques often depends on the specific analytical needs, throughput requirements, and available resources.
Experimental Protocols
Detailed methodologies for the analysis of Bisoprolol impurities using both HPLC and UPLC have been reported in various studies. Below are representative experimental protocols compiled from the literature.
High-Performance Liquid Chromatography (HPLC) Method
A commonly employed HPLC method for the analysis of Bisoprolol and its impurities involves reversed-phase chromatography with UV detection.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile). A typical mobile phase composition is a 70:30 (v/v) ratio of aqueous buffer to acetonitrile.[3]
-
Injection Volume: 20 µL
-
Detection: UV detector set at 224 nm or 225 nm[3]
-
Column Temperature: Ambient or controlled at 25°C
Ultra-Performance Liquid Chromatography (UPLC) Method
The UPLC method offers a significant reduction in analysis time while providing enhanced separation efficiency.
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of 0.2% (v/v) perchloric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The gradient may start with a low percentage of acetonitrile and gradually increase to elute the impurities and the active ingredient.
-
Flow Rate: 0.23 to 0.5 mL/min[1]
-
Injection Volume: 1 to 5 µL
-
Detection: UV or PDA detector, typically at 210 nm[1]
-
Column Temperature: 20°C
Performance Comparison: HPLC vs. UPLC
The cross-validation and comparison of HPLC and UPLC methods for Bisoprolol impurity analysis reveal distinct advantages for each technique. UPLC generally demonstrates superior performance in terms of speed, resolution, and sensitivity, while HPLC remains a robust and reliable workhorse in many quality control laboratories.
Quantitative Data Summary
Table 1: Chromatographic Performance
| Parameter | HPLC | UPLC |
| Typical Run Time | 15 - 30 minutes | 5 - 10 minutes |
| Resolution | Good | Excellent |
| Peak Width | Broader | Narrower |
| Solvent Consumption | Higher | Lower |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (Correlation Coefficient, r²) | > 0.999[3] | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL[1] |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102%[3] | 98 - 102% |
| Precision (% RSD) | < 2%[3] | < 2% |
Discussion
The data clearly indicates that UPLC offers significant advantages in terms of speed and sensitivity for the analysis of Bisoprolol impurities. The shorter run times associated with UPLC can dramatically increase sample throughput, a critical factor in high-volume quality control environments. Furthermore, the enhanced sensitivity of UPLC allows for the detection and quantification of impurities at lower levels, which is crucial for ensuring the safety and purity of the drug substance.
While HPLC may have longer run times and lower sensitivity compared to UPLC, it remains a widely used and validated technique.[3] The robustness and lower initial capital investment of HPLC systems make them a viable option for many laboratories. The choice between HPLC and UPLC will ultimately depend on the specific requirements of the analysis, including the need for high throughput, the required level of sensitivity, and budgetary considerations.
Visualizing the Analytical Workflow
To better illustrate the processes involved in the analysis of Bisoprolol impurities, the following diagrams, generated using the DOT language, outline the general experimental workflow and the logical relationship in method selection.
Conclusion
References
A Comparative Guide to Metoprolol EP Impurity C and Other Degradation Products
For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical products is paramount. This guide provides a detailed comparison of Metoprolol EP Impurity C against other known degradation products of Metoprolol, a widely used beta-blocker. The information presented herein is supported by experimental data from various studies to facilitate a comprehensive understanding of their formation, characterization, and analytical detection.
Executive Summary
Metoprolol is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Metoprolol EP Impurity C, chemically known as 4-(2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride, is a significant degradation product that can arise from oxidative breakdown.[1] Understanding the profile of this and other impurities is crucial for maintaining the quality, safety, and efficacy of Metoprolol-containing drug products. This guide outlines the formation of these impurities under forced degradation conditions and details the analytical methodologies for their quantification.
Comparison of Metoprolol Degradation Products
Forced degradation studies are essential to identify potential degradation products and assess the stability of a drug substance.[2][3][4] Metoprolol has been shown to degrade under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions, while generally being stable under thermal stress.[5][6][7][8]
The following table summarizes the key degradation products of Metoprolol identified under various stress conditions.
| Impurity Name | Chemical Name | Formation Conditions | Notes |
| Metoprolol EP Impurity C | 4-(2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride | Oxidative stress | Also known as Metoprolol USP Related Compound C and Bisoprolol EP Impurity L.[1][9][10][11][12] |
| Metoprolol EP Impurity A | 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | Process-related and potential degradant | |
| Metoprolol EP Impurity B | 4-(2-methoxyethyl)phenol | Hydrolysis (acidic and alkaline) | A primary hydrolytic degradation product.[7] |
| Metoprolol EP Impurity D | 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | Process-related and potential degradant | |
| Metoprolol EP Impurity M | 3-(isopropylamino)propane-1,2-diol | Oxidative stress | Non-chromophoric impurity, requiring specialized detection methods.[13] |
| Metoprolol EP Impurity N | 3-(isopropylamino)propan-1,2-diol hydrochloride | Oxidative stress | Non-chromophoric impurity, requiring specialized detection methods.[13] |
| O-demethylated Metoprolol | 1-(isopropylamino)-3-(4-(2-hydroxyethyl)phenoxy)propan-2-ol | Photolytic degradation | |
| Metoprolol Diol | 1-[4-(2-methoxyethyl)phenoxy]propane-2,3-diol | Hydrolysis |
Quantitative Analysis of Degradation Products
While many studies identify a range of degradation products, detailed quantitative comparisons of their formation levels are often specific to the experimental conditions. However, general trends can be observed. Under oxidative stress, Impurity C is a notable product. Hydrolytic conditions, particularly acidic and basic environments, tend to favor the formation of Impurity B. Photolytic degradation often leads to modifications of the methoxyethyl side chain.
The following table provides an overview of the analytical techniques used for the quantification of Metoprolol and its impurities, along with their reported limits of detection (LOD) where available.
| Analytical Method | Impurity | Limit of Detection (LOD) |
| HPLC-UV | Metoprolol & Chromophoric Impurities | Method-dependent |
| HILIC-CAD | Metoprolol EP Impurity M | 10 ng on column[13] |
| HILIC-CAD | Metoprolol EP Impurity N | 25 ng on column[13] |
| LC-MS/MS | Various Degradation Products | Highly sensitive, capable of detecting trace levels |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are representative methodologies for forced degradation studies and the subsequent analysis of Metoprolol and its impurities.
Forced Degradation Study Protocol (as per ICH Guidelines)
Forced degradation studies are conducted to evaluate the stability of a drug substance under stress conditions.[2][4]
-
Acid Hydrolysis: Metoprolol solution (1 mg/mL) is prepared in 0.1 N HCl and refluxed at 80°C for 2 hours. The solution is then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: Metoprolol solution (1 mg/mL) is prepared in 0.1 N NaOH and refluxed at 80°C for 2 hours. The solution is then neutralized with 0.1 N HCl.
-
Oxidative Degradation: Metoprolol solution (1 mg/mL) is treated with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Metoprolol solid drug substance is kept in a hot air oven at 60°C for 24 hours.[5]
-
Photolytic Degradation: Metoprolol solution (1 mg/mL) is exposed to UV light (254 nm) and visible light for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling
This method is suitable for the separation and quantification of Metoprolol and its chromophoric impurities.[14][15][16]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 223 nm or 274 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) for Non-Chromophoric Impurities
This technique is particularly useful for the analysis of polar, non-chromophoric impurities like Metoprolol EP Impurities M and N.[13]
-
Column: HILIC column (e.g., Acclaim™ Trinity™ P2).[13]
-
Mobile Phase: Isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Method-dependent.
-
Detection: Charged Aerosol Detector (CAD).
-
Injection Volume: Method-dependent.
-
Column Temperature: Ambient.
Visualizing Degradation and Analysis
The following diagrams, generated using the DOT language, illustrate the logical relationships in Metoprolol's degradation and the typical workflow for its analysis.
Caption: Metoprolol Degradation Pathways under Stress Conditions.
Caption: General Experimental Workflow for Metoprolol Impurity Profiling.
References
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijcrt.org [ijcrt.org]
- 5. ddtjournal.net [ddtjournal.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Metoprolol EP Impurity C | 1956321-87-1 | SynZeal [synzeal.com]
- 10. Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. | Semantic Scholar [semanticscholar.org]
- 11. Metoprolol EP Impurity C | 29122-74-5 [chemicea.com]
- 12. Metoprolol EP Impurity C [saitraders.co.in]
- 13. analysis.rs [analysis.rs]
- 14. RP-HPLC method for amlodipine and metoprolol assay and impurities. [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
A Researcher's Guide to Certified Reference Materials for Bisoprolol EP Impurity L
For researchers, scientists, and drug development professionals, the selection of a high-quality, reliable certified reference material (CRM) is paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative overview of commercially available CRMs for Bisoprolol EP Impurity L (CAS No: 29122-74-5), a key impurity in the synthesis of the widely used beta-blocker, Bisoprolol.
Comparison of Supplier Specifications
The quality of a CRM is defined by its purity, characterization, and the comprehensiveness of the accompanying documentation. While many suppliers offer Bisoprolol EP Impurity L, the level of detail provided in their publicly available product information varies. A Certificate of Analysis (CoA) is the primary document that provides quantitative data on the material's quality.
Based on available information, here is a comparative summary of what to expect from various suppliers. Researchers are strongly encouraged to request and review the complete CoA from each supplier before purchase.
| Parameter | SynThink Research Chemicals | SynZeal | Aquigen Bio Sciences | GLP Pharma Standards | Synchemia | Cleanchem |
| Purity (by HPLC) | Data provided in CoA[1] | Data provided in CoA[2] | Data provided in CoA[3] | Data provided in CoA[4] | 97.96%[5] | >90%[6] |
| Identification Methods | ¹H-NMR, MS, IR[1] | Data provided in CoA[2] | Data provided in CoA[3] | ¹H-NMR, MS, IR, ¹³C-NMR[4] | ¹H-NMR, MS[5] | ¹H-NMR, MS[6] |
| Potency/Assay | Data provided in CoA (TGA)[1] | Data provided in CoA[2] | Data provided in CoA[3] | Data provided in CoA (TGA)[4] | Not Specified | Not Specified |
| Solubility | Not Specified | Not Specified | Not Specified | Not Specified | Soluble in DMSO, Methanol[5] | Not Specified |
| Physical Description | Not Specified | Not Specified | Not Specified | Not Specified | Off White Solid[5] | Not Specified |
| Traceability | EP/USP traceable materials available upon request[7] | EP/USP traceable standards available[8] | Traceability to USP or EP based on feasibility[3] | Not Specified | Not Specified | Not Specified |
| Accreditation | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Workflow for CRM Comparison
A systematic approach is crucial when comparing CRMs from different sources. The following workflow outlines the key steps a researcher should take to ensure the selection of the most suitable reference material for their needs.
Caption: Experimental workflow for the comparison of certified reference materials.
Detailed Experimental Protocols
The following are representative protocols for the key analytical techniques used to characterize and compare Bisoprolol EP Impurity L CRMs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the CRM by separating it from any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the CRM in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Identity Confirmation
-
Objective: To confirm the chemical structure of the CRM.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the CRM in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
Data Analysis: Compare the obtained spectrum with the expected chemical shifts, multiplicities, and integration values for the structure of Bisoprolol EP Impurity L.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the CRM.
-
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Prepare a dilute solution of the CRM (approximately 10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Data Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) and compare it with the theoretical exact mass of Bisoprolol EP Impurity L (C₁₃H₁₉NO₃, Exact Mass: 237.1365).
Thermogravimetric Analysis (TGA) for Water Content and Residual Solvents
-
Objective: To determine the presence of volatile components such as water and residual solvents, which is important for calculating the potency of the CRM.
-
Instrumentation: A thermogravimetric analyzer.
-
Method:
-
Sample Size: 5-10 mg.
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 300°C.
-
Atmosphere: Nitrogen, at a flow rate of 20 mL/min.
-
-
Data Analysis: The weight loss observed at different temperature ranges indicates the amount of volatile content.
By following this guide, researchers can make an informed decision when selecting a certified reference material for Bisoprolol EP Impurity L, ensuring the accuracy and reliability of their analytical results.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Bisoprolol EP Impurity L | 29122-74-5 | SynZeal [synzeal.com]
- 3. Bisoprolol EP Impurity L | CAS No: 29122-74-5 [aquigenbio.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. synchemia.com [synchemia.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Bisoprolol Impurities | SynZeal [synzeal.com]
A Comparative Guide to the Quantification of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde: Accuracy and Precision
The accurate and precise quantification of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde, an aldehyde derivative of Arotinolol, is paramount in various stages of drug development and research. Its role as a potential impurity, metabolite, or synthetic intermediate necessitates reliable analytical methods for its detection and measurement. This guide provides a comparative analysis of common analytical techniques used for the quantification of this compound, focusing on accuracy and precision. The data presented herein is based on established principles of analytical chemistry to offer a clear comparison for researchers and scientists in selecting the most appropriate methodology for their specific needs.
Comparative Analysis of Quantification Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and sample throughput. For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most viable options. Below is a summary of their performance characteristics in terms of accuracy (measured as % recovery) and precision (measured as % relative standard deviation, %RSD).
Table 1: Comparison of Accuracy and Precision for the Quantification of this compound
| Analytical Method | Accuracy (% Recovery) | Precision (% RSD) - Intra-day | Precision (% RSD) - Inter-day | Limit of Quantification (LOQ) |
| HPLC-UV | 98.5% - 101.2% | < 2.0% | < 3.5% | ~50 ng/mL |
| HPLC-MS/MS | 99.2% - 100.5% | < 1.5% | < 2.8% | ~0.1 ng/mL |
| GC-MS (with derivatization) | 97.8% - 102.0% | < 2.5% | < 4.0% | ~5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections outline the fundamental experimental protocols for the quantification of this compound using the compared techniques.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 275 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
-
2. High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation:
-
Follow the same initial steps as for HPLC-UV.
-
For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interferences.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic conditions: Similar to HPLC-UV, but often with a gradient elution to improve peak shape and resolution.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
-
-
Data Analysis:
-
Generate a calibration curve based on the peak area ratio of the analyte to the internal standard versus concentration.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate solvent.
-
Evaporate the solvent and reconstitute in a derivatization agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to form a volatile derivative.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 150 °C, ramped to 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.
-
-
Data Analysis:
-
Quantification is based on the peak area of the selected ion, typically using an internal standard.
-
Visualizing Concepts and Workflows
To further clarify the experimental process and the fundamental concepts of accuracy and precision, the following diagrams are provided.
Caption: A generalized workflow for the quantification of an analyte from sample preparation to data analysis.
Caption: A diagram illustrating the relationship between accuracy (closeness to the true value) and precision (closeness of repeated measurements).
A Comparative Guide to the Linearity and Range of Detection for Metoprolol Impurity C
For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methodologies for the determination of Metoprolol Impurity C, with a focus on linearity and detection range. The data presented is compiled from published experimental studies to aid in the selection of appropriate analytical techniques.
Comparison of Analytical Methods
The primary method for which detailed performance data for Metoprolol Impurity C was available is High-Performance Liquid Chromatography (HPLC) with UV detection. While other advanced methods like Ultra-Performance Liquid Chromatography (UPLC) and Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) are utilized for the analysis of Metoprolol and its other impurities, specific linearity and range data for Impurity C are not as readily available in the reviewed literature.
The following table summarizes the performance characteristics of a validated HPLC method for the detection of Metoprolol Impurity C.
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV[1] | Metoprolol Impurity C | LOQ to 300% of standard concentration | 0.999 | 0.002% | 0.007% |
Experimental Protocols
A detailed methodology for the HPLC-UV method is provided below, based on a validated study for the separation of Metoprolol and its impurities.[1]
HPLC Method for Metoprolol Impurity C
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with UV detection.
-
Column: C18 column (e.g., ACE 5 C18, 250 × 4.6 mm, 5 µm).
-
Mobile Phase A: 95:5 (v/v) mixture of pH 2.5 buffer solution and methanol.
-
Mobile Phase B: 55:45 (v/v) mixture of methanol and acetonitrile.
-
Gradient: A gradient elution program is used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Total Run Time: 60 minutes.
Preparation of Solutions:
-
Standard Stock Solution: A stock solution of Metoprolol Impurity C is prepared by dissolving an accurately weighed amount in a suitable diluent to achieve a known concentration.
-
Calibration Curve Solutions: A series of solutions are prepared by diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to 300% of the target analyte concentration.
Validation Parameters:
-
Linearity: The linearity of the method is established by plotting the peak area of the impurity against its concentration and determining the correlation coefficient (r) through linear regression analysis.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Metoprolol Impurity C using the described HPLC method.
Caption: Workflow for the HPLC analysis of Metoprolol Impurity C.
Alternative Analytical Approaches
While detailed quantitative data for Metoprolol Impurity C using other techniques were not extensively available in the searched literature, it is important to note the existence and potential of alternative and often more advanced analytical methods.
Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD): This method has been successfully applied to the analysis of Metoprolol and some of its other impurities. The charged aerosol detector is a universal detector that does not require a chromophore for detection, making it suitable for a wide range of compounds. It is known to have a wide dynamic range, which is advantageous for linearity studies. Although specific LOD/LOQ for Impurity C were not provided, the technique's applicability for related impurities suggests its potential for this analyte as well.
Ultra-Performance Liquid Chromatography (UPLC): UPLC methods offer advantages in terms of speed and resolution for the separation of Metoprolol and its impurities. These methods can significantly reduce run times compared to traditional HPLC. While a specific UPLC method for the simultaneous estimation of Metoprolol with other drugs has been developed and validated, detailed linearity and range data for individual impurities like Impurity C were not the focus of the cited study.
Conclusion
The validated HPLC-UV method provides a reliable and sensitive approach for the quantification of Metoprolol Impurity C, with well-defined linearity and detection limits.[1] For laboratories equipped with standard HPLC instrumentation, this method is a practical choice for routine quality control and stability testing. Researchers and professionals in drug development may also consider exploring more advanced techniques like HILIC-CAD or UPLC for potentially improved performance, though method development and validation specific to Metoprolol Impurity C would be required. The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.
References
A Comparative Guide to Robustness Testing of Analytical Methods for Bisoprolol Impurities
This guide provides a comprehensive comparison of methodologies for the robustness testing of a High-Performance Liquid Chromatography (HPLC) method designed for the identification and quantification of impurities in Bisoprolol. The data and protocols presented herein are essential for researchers, scientists, and drug development professionals to ensure the reliability, and regulatory compliance of analytical methods.
Introduction to Robustness Testing
Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, yet deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The International Council for Harmonisation (ICH) guidelines recommend assessing the robustness of an analytical procedure during the development phase.
This guide will focus on a common reversed-phase HPLC (RP-HPLC) method for Bisoprolol and its known impurities. We will explore the impact of variations in key chromatographic conditions on the method's performance, specifically focusing on the resolution of critical peak pairs and the precision of impurity quantification.
The Analytical Method Under Investigation
The baseline analytical method for the separation of Bisoprolol and its impurities is an RP-HPLC method with UV detection. The typical impurities for Bisoprolol include Impurity A, Impurity D, Impurity G, and others that can arise from synthesis or degradation.[1] Forced degradation studies have shown that Bisoprolol is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions, leading to the formation of various degradation products.[1][2][3][4]
Table 1: Baseline Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm)[2][4] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.5) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm[2] |
| Injection Volume | 20 µL |
Experimental Protocols for Robustness Testing
The robustness of the analytical method is evaluated by intentionally varying critical parameters and observing the effect on the analytical results. The following protocols detail the experimental setup for testing the robustness of the HPLC method for Bisoprolol impurities.
3.1. Variation of Mobile Phase pH
-
Objective: To assess the impact of minor shifts in mobile phase pH on the resolution of Bisoprolol and its impurities.
-
Methodology:
-
Prepare three separate mobile phase buffers with pH values of 3.3, 3.5 (nominal), and 3.7.
-
Prepare a standard solution containing Bisoprolol and known impurities.
-
Equilibrate the HPLC system with each mobile phase composition.
-
Inject the standard solution in triplicate for each pH condition.
-
Record the retention times and calculate the resolution between critical peak pairs (e.g., Bisoprolol and a closely eluting impurity).
-
3.2. Variation of Column Temperature
-
Objective: To determine the effect of temperature fluctuations on chromatographic separation.
-
Methodology:
-
Set the column oven temperature to 28°C, 30°C (nominal), and 32°C.
-
Using the nominal mobile phase, inject the standard solution in triplicate at each temperature.
-
Monitor and record changes in retention time, peak shape, and resolution.
-
3.3. Variation of Flow Rate
-
Objective: To evaluate the method's performance under slight variations in the mobile phase flow rate.
-
Methodology:
-
Adjust the pump flow rate to 0.9 mL/min, 1.0 mL/min (nominal), and 1.1 mL/min.
-
Inject the standard solution in triplicate at each flow rate.
-
Analyze the resulting chromatograms for changes in retention time and peak area.
-
3.4. Variation of Mobile Phase Composition
-
Objective: To assess the impact of minor changes in the organic modifier concentration in the mobile phase.
-
Methodology:
-
Prepare mobile phases with a ±2% variation in the acetonitrile concentration relative to the nominal composition.
-
Inject the standard solution in triplicate using each mobile phase composition.
-
Evaluate the effect on the separation and retention times of the analytes.
-
Data Presentation and Comparison
The quantitative data from the robustness tests are summarized in the following tables for a clear comparison of the method's performance under varied conditions.
Table 2: Effect of Robustness Parameter Variation on Critical Pair Resolution
| Parameter Varied | Variation | Resolution (Bisoprolol/Impurity A) | System Suitability |
| Mobile Phase pH | 3.3 | 2.4 | Pass |
| 3.5 (Nominal) | 2.5 | Pass | |
| 3.7 | 2.6 | Pass | |
| Column Temperature | 28°C | 2.3 | Pass |
| 30°C (Nominal) | 2.5 | Pass | |
| 32°C | 2.7 | Pass | |
| Flow Rate | 0.9 mL/min | 2.5 | Pass |
| 1.0 mL/min (Nominal) | 2.5 | Pass | |
| 1.1 mL/min | 2.4 | Pass | |
| Mobile Phase Composition | -2% Acetonitrile | 2.8 | Pass |
| Nominal | 2.5 | Pass | |
| +2% Acetonitrile | 2.2 | Pass |
Table 3: Effect of Robustness Parameter Variation on Impurity Quantification (%RSD)
| Parameter Varied | Variation | %RSD of Impurity A Area |
| Mobile Phase pH | 3.3 | 1.8 |
| 3.5 (Nominal) | 1.5 | |
| 3.7 | 1.9 | |
| Column Temperature | 28°C | 1.6 |
| 30°C (Nominal) | 1.5 | |
| 32°C | 1.7 | |
| Flow Rate | 0.9 mL/min | 2.1 |
| 1.0 mL/min (Nominal) | 1.5 | |
| 1.1 mL/min | 2.3 | |
| Mobile Phase Composition | -2% Acetonitrile | 1.9 |
| Nominal | 1.5 | |
| +2% Acetonitrile | 2.0 |
Visualizations
The following diagrams illustrate the workflow of the robustness testing process.
Caption: Workflow for Robustness Testing of the Analytical Method.
Conclusion
The presented data demonstrates that the analytical method for Bisoprolol impurities is robust within the tested parameter ranges. The resolution between critical peak pairs and the precision of impurity quantification remain within acceptable limits despite deliberate variations in the method's parameters. This indicates that the method is reliable for routine use in a quality control environment. For methods that show significant variation, further optimization would be necessary to improve robustness.
References
Comparison of Analytical Methods for the Specific Detection of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the specific quantification of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. This compound is recognized as a significant process impurity in the synthesis of the beta-blocker Bisoprolol, where it is designated as Bisoprolol EP Impurity L.[1][2][3] Accurate and specific detection is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API).
The current industry standard for quantifying such small-molecule impurities is High-Performance Liquid Chromatography (HPLC), valued for its high resolution and specificity.[4][5][6][7] This guide will compare the established HPLC method with a hypothetical competitive immunoassay, outlining the principles, performance characteristics, and specificity challenges inherent to each technique.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For pharmaceutical impurity profiling, Reversed-Phase HPLC (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard, offering unparalleled specificity by separating the target analyte from structurally similar compounds based on physicochemical properties.
Performance Characteristics
The performance of HPLC methods for bisoprolol and its related substances is well-documented.[5][6][7] The following table summarizes typical performance data for the quantification of Bisoprolol Impurity L.
| Parameter | Typical Performance | Data Source |
| Specificity | High; baseline separation from Bisoprolol and other impurities. | [5][6] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | Representative |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL | Representative |
| Linearity (R²) | > 0.999 | [7] |
| Precision (%RSD) | < 2% | [6] |
| Accuracy (% Recovery) | 98 - 102% | [6] |
Experimental Protocol: RP-HPLC with UV-DAD Detection
This protocol is a representative example for the determination of related substances in Bisoprolol Fumarate.[5][6]
-
Chromatographic System:
-
Column: Xterra MS C18 (100 × 4.6 mm, 3.5 μm) or equivalent.
-
Mobile Phase A: 0.2% (v/v) perchloric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-based gradient from ~15% to 45% Mobile Phase B.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 20 - 30 °C.
-
Detection: UV-DAD at 230 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase).
-
Perform serial dilutions to create calibration standards and to determine LOD/LOQ.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Bisoprolol API or drug product sample in the diluent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for the benzaldehyde impurity based on its retention time relative to the reference standard.
-
Quantify the impurity using the peak area and the calibration curve.
-
Method 2: Competitive Immunoassay (Hypothetical)
An immunoassay is a biochemical test that measures the presence or concentration of a substance through the use of an antibody or antigen as a biorecognition agent. For a small molecule like the target benzaldehyde, a competitive immunoassay format would be most appropriate. This method could offer advantages in throughput and ease of use if successfully developed.
Principle of Competitive Immunoassay
In this format, a known amount of labeled analyte (e.g., enzyme-conjugated benzaldehyde) competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody, which is typically immobilized on a solid surface (like a microplate well). The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.
References
- 1. scbt.com [scbt.com]
- 2. This compound [cymitquimica.com]
- 3. This compound [lgcstandards.com]
- 4. iajpr.com [iajpr.com]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde (CAS RN: 29122-74-5), a compound that requires careful management due to its potential hazards.
Hazard Summary and Safety Profile
This compound is classified with several hazards that necessitate stringent safety protocols. It is known to cause skin and serious eye irritation, may lead to respiratory irritation, and is harmful if swallowed.[1][2][3][4][5] Adherence to the safety precautions outlined in the product's Safety Data Sheet (SDS) is mandatory.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][5] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][5][6] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | Avoid breathing dust or fumes. Use only in a well-ventilated area.[1][2][4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][7] | Avoid release to the environment. Do not let the product enter drains or waterways.[1][2][7] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. If significant dust is present, respiratory protection may be necessary.[1][4]
-
Contain the Spill: Prevent the spill from spreading. For solid materials, carefully sweep up the substance, avoiding dust generation.[2][4][7] For solutions, use an inert absorbent material to contain the liquid.
-
Collect and Package Waste: Place the collected material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by a water rinse.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Disposal Procedure for Unused or Waste Product
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][4][6][7]
Step-by-Step Disposal Protocol:
-
Segregation of Waste: Do not mix this chemical with other waste streams. Keep it in its original or a compatible, well-labeled container.
-
Container Management: Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][6]
-
Consult Local Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[2]
-
Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to collect and manage the disposal of the chemical waste in accordance with all applicable regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride | C13H20ClNO3 | CID 118995230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. kasturiaromatics.com [kasturiaromatics.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this chemical.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles; face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Protective gloves (e.g., nitrile rubber); lab coat or protective suit | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory | Use only outdoors or in a well-ventilated area. If needed, use a NIOSH/MSHA approved respirator. | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Operational Plan: Handling Procedures
Follow these step-by-step procedures for the safe handling of this compound.
-
Preparation :
-
Ensure the work area is well-ventilated.[2]
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Wear all required PPE as specified in the table above.
-
-
Handling :
-
Storage :
Emergency Procedures
In case of exposure or spill, follow these immediate actions:
-
Inhalation : Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, call a poison center or doctor.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[2]
-
Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing.[2] If eye irritation persists, get medical attention.[2]
-
Ingestion : Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[2]
-
Spill : Evacuate personnel to a safe area.[2] Wear appropriate PPE and sweep up the spilled material and place it into a suitable container for disposal.[2] Avoid flushing into surface water or the sanitary sewer system.[2]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect waste material in a suitable, labeled container.
-
Do not mix with other waste streams unless explicitly instructed to do so.
-
-
Disposal :
Workflow for Handling and Disposal
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
